Pneumocandin C0
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C50H80N8O17 |
|---|---|
Poids moléculaire |
1065.2 g/mol |
Nom IUPAC |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,26R)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71)/t25?,26?,27-,30-,31-,32+,33+,34+,35-,36-,39+,40+,41+,42+,43+,47-/m1/s1 |
Clé InChI |
IPMHTGKXJQHTQV-URWDLIGLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling Pneumocandin C0: A Technical Guide to its Discovery and Isolation from Glarea lozoyensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and isolation of Pneumocandin C0, a secondary metabolite produced by the fungus Glarea lozoyensis. Pneumocandins are a class of lipohexapeptide antifungals that function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. While Pneumocandin B0 is the direct precursor to the clinically significant antifungal drug caspofungin, understanding the biosynthesis and isolation of its closely related analogue, this compound, is crucial for process optimization and impurity control in pharmaceutical production. This document details the genetic basis of its production, fermentation parameters, and comprehensive experimental protocols for its isolation and analysis.
The Genetic Blueprint: Biosynthesis of Pneumocandins
The production of pneumocandins in Glarea lozoyensis is orchestrated by a dedicated biosynthetic gene cluster. This cluster houses the essential genes encoding a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), which are fundamental for the assembly of the lipohexapeptide core.[1] The key enzymes involved in the formation of the pneumocandin backbone are GLNRPS4 and GLPKS4.[1] Disruption of these genes has been shown to abolish the production of all pneumocandins, confirming their critical role in the biosynthetic pathway.[1]
This compound is a structural isomer of Pneumocandin B0, with the primary difference being the position of a hydroxyl group on the proline residue.[2][3][4][5] In Pneumocandin B0, this hydroxylation occurs at the C-3 position of proline, whereas in this compound, it is at the C-4 position.[2][3][4][5] The biosynthesis of these distinct proline modifications is a key factor in determining the final ratio of Pneumocandin B0 to C0.
A pivotal enzyme in this process is a nonheme, α-ketoglutarate-dependent oxygenase encoded by the gene GLOXY4. This enzyme is involved in the cyclization of L-leucine to form 4S-methyl-L-proline, a precursor for Pneumocandin A0, the major pneumocandin produced by the wild-type strain.[6][7][8] Genetic manipulation of GLOXY4 has been shown to be an effective strategy to control the product profile.[6][7][8]
Fermentation for Pneumocandin Production
The cultivation of Glarea lozoyensis under specific fermentation conditions is paramount for the production of pneumocandins. Various factors, including the composition of the culture medium and physical parameters, significantly influence both the overall yield and the relative abundance of different pneumocandin analogues.
Culture Media and Conditions
Initial fermentation development utilized complex media, which often led to variability in process performance.[3] Subsequent efforts focused on the development of defined media to improve consistency and control over the production process. Mannitol was identified as an effective carbon source for pneumocandin production in a biphasic fermentation process under magnesium limitation.[9] However, due to its high cost, fructose (B13574) has been explored as a more economical alternative for large-scale fermentations.[9][10] Studies have shown that fructose can enhance the production of Pneumocandin B0 and biomass accumulation.[10]
The addition of specific amino acids to the fermentation medium can also modulate the production of pneumocandins. For instance, the addition of L-proline can suppress the formation of this compound.[9] Conversely, mid-cycle additions of proline have been shown to attenuate the increase in this compound levels.[3]
A patented fermentation method for producing Pneumocandin B0 with reduced levels of this compound utilizes a medium containing lactose, threonine, yeast powder, proline, and specific salts at a controlled pH.[2] The addition of vitamin B5 during fermentation has also been reported to decrease the content of this compound.[2]
Quantitative Data on Pneumocandin Production
The following tables summarize key quantitative data from various studies on pneumocandin production by Glarea lozoyensis.
| Strain | Condition | Pneumocandin A0:B0 Ratio | Pneumocandin B0 Titer | Reference |
| Wild-type | Standard | 7:1 | Minor product | [6] |
| Mutagenized | Optimized | 1:80 | Significantly increased | [6] |
| ΔGLOXY4 mutant | Standard | A0 abolished | 9.5-fold increase vs. wild-type | [6] |
| Fermentation Parameter | Effect on this compound | Reference |
| High Osmolality | Reduced synthesis | [9] |
| L-proline addition (5-10 g/L) | Hinders formation | [9] |
| Mid-cycle proline addition | Attenuates increase | [3] |
| Vitamin B5 addition | Reduced from 6% to 1.5% | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound.
Fermentation of Glarea lozoyensis
Objective: To cultivate Glarea lozoyensis for the production of pneumocandins.
Materials:
-
Glarea lozoyensis strain (e.g., ATCC 20868)
-
Seed Medium (KF Medium)
-
Production Medium (H Medium)
-
Shake flasks (250 mL)
-
Incubator shaker
Procedure:
-
Inoculate 10 mL of seed medium with conidia from an oat bran agar (B569324) slant.
-
Incubate the seed culture for 5 days at 25°C with agitation at 220 rpm.
-
Inoculate 50 mL of production medium in a 250-mL shake flask with 10% (v/v) of the seed culture.
-
Incubate the production culture at 25°C and 220 rpm for up to 14 days.[6][11]
Extraction of Pneumocandins
Objective: To extract pneumocandins from the fermentation broth and mycelia.
Materials:
-
Fermentation culture of Glarea lozoyensis
-
Methanol
-
Ethyl alcohol
-
Centrifuge
-
Rotary evaporator
Procedure:
-
To the fermentation culture, add an equal volume of methanol.
-
Agitate the mixture at 220 rpm for 1 hour at 25°C to facilitate extraction from the mycelia.[6]
-
Alternatively, mix 1 mL of the fermentation broth with 4 mL of ethyl alcohol and shake vigorously for 10 minutes.[10]
-
Separate the mycelia and other solid debris by filtration or centrifugation at 8000 x g for 10 minutes.[6][10]
-
Collect the supernatant containing the extracted pneumocandins.
-
Evaporate the solvent from the supernatant under vacuum using a rotary evaporator.
-
Redissolve the dried extract in a suitable solvent, such as methanol, for further analysis.[6]
Analytical High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify this compound and other pneumocandins.
Materials:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Pneumocandin standards (A0, B0, C0, etc.)
Procedure:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a 10 µL aliquot of the redissolved extract.
-
Elute the pneumocandins using a linear gradient of 10% to 100% Mobile Phase B over 28 minutes at a flow rate of 1 mL/min.[6]
-
Monitor the elution profile at 210 nm using the DAD.
-
Identify the peaks corresponding to this compound and other analogues by comparing their retention times with those of the pure standards.
-
Quantify the amount of each pneumocandin by integrating the peak area and comparing it to a standard curve.
Visualizing the Process and Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships in the study of this compound.
Caption: Workflow for the isolation and analysis of this compound.
Caption: Control of Pneumocandin B0 vs. C0 biosynthesis via proline hydroxylation.
This comprehensive guide provides a foundational understanding of the discovery and isolation of this compound from Glarea lozoyensis. The detailed protocols and summarized data serve as a valuable resource for researchers and professionals in the field of natural product chemistry and antifungal drug development, enabling further optimization of production processes and a deeper understanding of echinocandin biosynthesis.
References
- 1. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pneumocandin C₀
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C₀ is a naturally occurring lipohexapeptide belonging to the echinocandin class of antifungal agents. Produced by the fungus Glarea lozoyensis (formerly known as Zalerion arboricola), it is a close structural analog of the more abundant Pneumocandin B₀, the precursor for the semi-synthetic antifungal drug caspofungin. Understanding the precise chemical structure and stereochemistry of Pneumocandin C₀ is crucial for structure-activity relationship (SAR) studies, synthetic efforts, and the development of new antifungal therapies. This technical guide provides a comprehensive overview of the core chemical features of Pneumocandin C₀, including its complete stereochemical configuration, supported by available data and experimental insights.
Chemical Structure and Stereochemistry
Pneumocandin C₀ is a cyclic hexapeptide with a lipophilic N-acyl side chain. Its molecular formula is C₅₀H₈₀N₈O₁₇, and its structure is characterized by a cyclic peptide core composed of six amino acid residues, one of which is a non-proteinogenic amino acid, and a 10,12-dimethylmyristoyl lipid tail.
The primary structural distinction between Pneumocandin C₀ and its close relative, Pneumocandin B₀, lies in the hydroxylation pattern of one of the L-proline residues within the hexapeptide core. While Pneumocandin B₀ incorporates a trans-3-hydroxy-L-proline, Pneumocandin C₀ contains a trans-4-hydroxy-L-proline residue. This seemingly minor difference in the position of a single hydroxyl group can have significant implications for the molecule's conformation and biological activity.
The complete stereochemical structure of Pneumocandin C₀ is as follows:
-
Cyclic Hexapeptide Core:
-
(2S, 4R)-4-hydroxy-L-proline
-
L-threonine
-
(2S, 3S, 4S)-3-hydroxy-4-methyl-L-proline
-
(2S, 4S)-4,5-dihydroxy-L-ornithine
-
L-homotyrosine
-
(2S, 4R)-4-hydroxy-L-proline
-
-
N-Acyl Side Chain:
-
(10R, 12S)-10,12-dimethylmyristic acid
-
The stereochemistry of the amino acid residues and the lipid side chain, with the exception of the distinguishing 4-hydroxy-L-proline, is understood to be consistent with that of other pneumocandins, as determined through extensive spectroscopic analysis and biosynthetic studies of the pneumocandin family.
Caption: Logical relationship of Pneumocandin C₀ components.
Physicochemical and Spectroscopic Data
While a dedicated, comprehensive dataset for Pneumocandin C₀ is not as widely published as for Pneumocandin B₀, its physicochemical properties and spectroscopic data are very similar to those of B₀, with subtle differences detectable by high-resolution analytical techniques.
| Property | Data |
| Molecular Formula | C₅₀H₈₀N₈O₁₇ |
| Molecular Weight | 1065.2 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO; sparingly soluble in water. |
| Key Spectroscopic Features | Mass Spectrometry: Electrospray ionization (ESI-MS) typically shows a prominent [M+H]⁺ ion at m/z 1066.2. Fragmentation patterns are consistent with the lipohexapeptide structure, showing losses of water, amino acid residues, and the lipid side chain. NMR Spectroscopy: ¹H and ¹³C NMR spectra are complex due to the number of chiral centers and the macrocyclic structure. Key diagnostic signals include those for the aromatic protons of the homotyrosine residue, the methyl groups of the lipid side chain and the 3-hydroxy-4-methyl-L-proline residue, and the various α-protons of the amino acid residues. The specific chemical shifts of the protons and carbons in the 4-hydroxy-L-proline residue are the primary distinguishing features from the NMR spectrum of Pneumocandin B₀. |
Experimental Protocols
The isolation and structure elucidation of Pneumocandin C₀ follow established methods for natural product chemistry, particularly for lipopeptides.
Isolation and Purification
-
Fermentation: Glarea lozoyensis is cultured in a suitable nutrient medium under controlled conditions to promote the production of pneumocandins.
-
Extraction: The mycelial cake is typically extracted with an organic solvent such as methanol or acetone (B3395972) to isolate the lipophilic pneumocandin mixture.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the different pneumocandin analogs. This often involves:
-
Initial fractionation using column chromatography on silica (B1680970) gel or a polymeric adsorbent resin.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) using a C18 column is the primary method for separating Pneumocandin C₀ from B₀ and other related compounds. A gradient elution system with water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, is employed. The slight difference in polarity due to the position of the hydroxyl group on the proline residue allows for their separation.
-
Caption: Experimental workflow for the isolation of Pneumocandin C₀.
Structure Elucidation
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the isolated compound. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and confirm the sequence of amino acid residues and the structure of the lipid side chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one- and two-dimensional NMR experiments is crucial for the complete structure elucidation:
-
¹H and ¹³C NMR: To identify the types and number of protons and carbons.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within individual amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is key for connecting the amino acid residues and attaching the lipid side chain.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in confirming the stereochemistry and the overall three-dimensional conformation of the molecule.
-
-
Chiral Amino Acid Analysis: To confirm the absolute stereochemistry of the amino acid residues, the purified Pneumocandin C₀ is hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC, comparing the retention times to those of authentic standards.
Conclusion
Pneumocandin C₀ is a significant member of the pneumocandin family of antifungal agents. Its defining structural feature is the presence of a trans-4-hydroxy-L-proline residue, which distinguishes it from the more prevalent Pneumocandin B₀. A thorough understanding of its complete stereochemical structure, as outlined in this guide, is fundamental for ongoing research in the fields of medicinal chemistry and drug development aimed at combating invasive fungal infections. The detailed experimental protocols for its isolation and characterization provide a framework for further investigation and utilization of this potent natural product.
Physicochemical Properties of Pneumocandin C0: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C0 is a naturally occurring lipopeptide of the echinocandin class, a group of antifungal agents with a unique mechanism of action.[1][2] As a close structural isomer of Pneumocandin B0, the precursor to the semi-synthetic antifungal drug Caspofungin, this compound is of significant interest to the scientific community.[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside relevant experimental protocols for its analysis and a visualization of its mechanism of action.
This compound is a fermentation byproduct of the fungus Glarea lozoyensis and is considered an impurity in the production of Caspofungin acetate.[] It shares the same molecular formula and molecular weight as Pneumocandin B0, differing only in the position of a hydroxyl group on the L-proline residue of its cyclic hexapeptide core.[5] While Pneumocandin B0 contains a trans-3-hydroxy-L-proline, this compound possesses a trans-4-hydroxy-L-proline.[5] This subtle structural difference can influence its biological activity and chromatographic behavior.
Physicochemical Data
Quantitative data for this compound is limited in publicly available literature. The following tables summarize the known properties of this compound and its closely related isomer, Pneumocandin B0, for comparative purposes. The similarity in their structures suggests that their physicochemical properties will be largely comparable.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C50H80N8O17 | [2][] |
| Molecular Weight | 1065.23 g/mol | [2] |
| CAS Number | 144074-96-4 | [2][] |
| Appearance | Yellowish-white or white powder | [6] |
| Boiling Point (Predicted) | 1442.9°C at 760 mmHg | [] |
| Density (Predicted) | 1.41 g/cm³ | [] |
Table 2: Physicochemical Properties of Pneumocandin B0 (for comparison)
| Property | Value | Source |
| Molecular Formula | C50H80N8O17 | [7][8][9] |
| Molecular Weight | 1065.2 g/mol | [7][8] |
| CAS Number | 135575-42-7 | [7][8][9] |
| Appearance | White to off-white powder/solid | [6][10] |
| Solubility | Soluble in DMSO and Ethanol. Limited water solubility. | [8][9] |
| Storage Stability | ≥ 4 years at -20°C | [8] |
Experimental Protocols
The characterization of this compound involves a series of steps for its isolation, purification, and analysis. The following are detailed methodologies for key experiments applicable to lipopeptides like this compound.
Isolation and Extraction
This protocol describes a general method for extracting lipopeptides from a fungal fermentation broth.
-
Objective: To isolate crude this compound from the fermentation culture of Glarea lozoyensis.
-
Methodology:
-
Acid Precipitation: Adjust the pH of the fermentation supernatant to a low value (e.g., 3.0) using a suitable acid (e.g., HCl). This causes the lipopeptides to precipitate out of the solution.
-
Centrifugation: Centrifuge the acidified supernatant at a high speed (e.g., 10,000 x g) for a sufficient time (e.g., 20 minutes) to pellet the precipitated lipopeptides.
-
Solvent Extraction: Resuspend the pellet in a minimal amount of a suitable organic solvent, such as methanol (B129727) or ethyl acetate.[11] Vortex or sonicate the mixture to ensure complete dissolution of the lipopeptides.
-
Filtration and Evaporation: Filter the organic solvent extract to remove any insoluble material. Evaporate the solvent under reduced pressure to obtain the crude lipopeptide extract.
-
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for purifying this compound from other pneumocandin isomers and impurities.
-
Objective: To obtain highly pure this compound.
-
Methodology:
-
Sample Preparation: Dissolve the crude extract in a suitable solvent, typically the mobile phase used for the HPLC separation.
-
Chromatographic System: Utilize a reversed-phase HPLC column (e.g., C18).
-
Mobile Phase: Employ a gradient of acetonitrile (B52724) and water, both of which may contain a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the peptide bonds absorb (e.g., 210-220 nm).
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound. The retention time will differ slightly from Pneumocandin B0 due to the difference in polarity from the hydroxyl group position.
-
Structural Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the identity and structure of this compound.
-
Objective: To verify the molecular weight and sequence of this compound.
-
Methodology:
-
Sample Introduction: Introduce the purified this compound into the mass spectrometer, typically using electrospray ionization (ESI).
-
Full Scan Mass Spectrum (MS): Acquire a full scan mass spectrum to determine the molecular weight of the compound. The expected [M+H]+ ion for C50H80N8O17 is approximately m/z 1065.5.
-
Tandem Mass Spectrometry (MS/MS): Select the parent ion of this compound and subject it to fragmentation (e.g., through collision-induced dissociation). The resulting fragment ions will provide information about the amino acid sequence and the structure of the lipid side chain, allowing for differentiation from other pneumocandin isomers.
-
Mechanism of Action: Inhibition of Fungal β-(1,3)-D-Glucan Synthase
Pneumocandins, including this compound, exert their antifungal activity by targeting a crucial enzyme in the fungal cell wall biosynthesis pathway: β-(1,3)-D-glucan synthase.[9][12][13][14] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall that is absent in mammalian cells, making it an excellent target for antifungal therapy.[9][15]
The inhibition of β-(1,3)-D-glucan synthase by this compound leads to a depletion of glucan in the cell wall.[6] This weakens the cell wall, rendering the fungal cell susceptible to osmotic stress and ultimately leading to cell lysis and death.[6][12][15]
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
The following diagram illustrates a general experimental workflow for the isolation and characterization of this compound.
Caption: Experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pneumocandin C(0) | 144074-96-4 [amp.chemicalbook.com]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pneumocandin B0 | NEWDARIN [newdarin.com]
- 7. Pneumocandin B(0) | C50H80N8O17 | CID 16119739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 10. China Caspofungin Intermediate Pneumocandin B0 135575-42-7,Buy Caspofungin Intermediate Pneumocandin B0 135575-42-7 Online -china-sinoway.com [china-sinoway.com]
- 11. researchgate.net [researchgate.net]
- 12. Echinocandin - Wikipedia [en.wikipedia.org]
- 13. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
The Genetic and Biosynthetic Blueprint of Pneumocandin C0: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway and genetic underpinnings of Pneumocandin C0, a critical analogue in the production of the antifungal agent Pneumocandin B0. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the molecular machinery responsible for pneumocandin biosynthesis in the filamentous fungus Glarea lozoyensis, with a particular focus on the targeted elimination of the byproduct this compound.
Executive Summary
Pneumocandins are a class of lipohexapeptide antifungals that function by inhibiting β-1,3-glucan synthase, a crucial enzyme in the fungal cell wall biosynthesis. Pneumocandin B0 is the direct precursor for the semi-synthetic antifungal drug caspofungin. However, the fermentation of G. lozoyensis often yields a mixture of pneumocandin analogues, including this compound, which complicates downstream processing and reduces the overall yield of the desired B0 variant. This guide details the genetic basis of this compound formation, focusing on the key enzymatic step governed by the gloF gene, and outlines genetic engineering strategies that have successfully eliminated its production.
The Pneumocandin Biosynthetic Gene Cluster
The biosynthesis of pneumocandins is orchestrated by a contiguous gene cluster in G. lozoyensis. This cluster houses the core enzymes, a non-ribosomal peptide synthetase (NRPS) designated as GLNRPS4, and a polyketide synthase (PKS) known as GLPKS4, which are responsible for assembling the hexapeptide core and the lipid side chain, respectively.[1][2] The cluster also contains a suite of modifying enzymes, including cytochrome P450 monooxygenases and several non-heme iron oxygenases, which are crucial for the hydroxylation of the amino acid building blocks that adorn the cyclic peptide core.[2][3]
The Biosynthetic Pathway of this compound: The Role of GloF
The structural difference between Pneumocandin B0 and C0 lies in the hydroxylation pattern of a proline residue within the hexapeptide core. The key enzyme responsible for this differentiation is a proline hydroxylase encoded by the gloF gene (also referred to as GLOXY2).[4] This enzyme exhibits dual hydroxylating activity, capable of producing both trans-3-hydroxy-L-proline and trans-4-hydroxy-L-proline from L-proline.[5]
The incorporation of trans-3-hydroxy-L-proline leads to the formation of Pneumocandin B0, while the incorporation of trans-4-hydroxy-L-proline results in the production of this compound. The promiscuity of GloF is therefore the direct cause of the co-production of these two isomers.
Figure 1. Biosynthetic divergence leading to Pneumocandin B0 and C0.
Genetic Engineering for this compound Elimination
The central role of gloF in this compound production makes it a prime target for genetic engineering to streamline the biosynthesis towards Pneumocandin B0. A successful strategy has been the replacement of the native gloF gene with ap-htyE, a proline hydroxylase from the echinocandin B biosynthetic pathway of Aspergillus pachycristatus. The enzyme Ap-HtyE predominantly produces trans-3-hydroxy-L-proline, thereby effectively eliminating the substrate for this compound synthesis.[6]
This gene replacement was achieved using a CRISPR/Cas9-based genome editing system developed for G. lozoyensis. The strategy involved the construction of a donor DNA template containing the ap-htyE gene flanked by homologous regions of the gloF locus, and a guide RNA (sgRNA) targeting the gloF gene for cleavage by the Cas9 nuclease. Homology-directed repair (HDR) following Cas9-mediated DNA cleavage resulted in the precise replacement of gloF with ap-htyE.[6]
Figure 2. Workflow for CRISPR/Cas9-mediated replacement of gloF.
Quantitative Analysis of Pneumocandin Production
Genetic modification of the gloF locus has a profound impact on the production profile of pneumocandins. While specific titers can vary depending on the strain and fermentation conditions, the relative abundance of this compound is dramatically altered.
| Strain Description | This compound to (B0 + C0) Ratio (%) | This compound Production | Reference |
| G. lozoyensis SIPI1208 (Wild-Type) | 33.5 | Present | [6][7] |
| G. lozoyensis with heterologous expression of ap-htyE | 11.0 | Reduced | [6][7] |
| G. lozoyensis with gloF replaced by ap-htyE | 0 | Abolished |
Table 1. Impact of gloF modification on this compound production.
Further metabolic engineering strategies, including the overexpression of rate-limiting enzymes and the knockout of competing pathways, have led to significant increases in the overall titer of Pneumocandin B0, with reports of up to 2.63 g/L in shake-flask cultures.
Experimental Protocols
CRISPR/Cas9-Mediated Gene Replacement of gloF
This protocol is a summarized methodology based on the work by Wei et al. (2020).[6]
-
Vector Construction:
-
Construct a Cas9 expression vector for G. lozoyensis, typically under the control of a strong constitutive promoter.
-
Construct a sgRNA expression vector targeting a specific sequence within the gloF gene. The sgRNA is often expressed from a U6 promoter.
-
Construct a donor DNA template containing the coding sequence of ap-htyE flanked by approximately 1 kb homology arms corresponding to the upstream and downstream regions of the gloF gene.
-
-
Transformation:
-
Introduce the Cas9 expression vector, sgRNA expression vector, and the donor DNA template into Agrobacterium tumefaciens.
-
Co-cultivate the engineered A. tumefaciens with protoplasts or conidia of G. lozoyensis.
-
Select for transformants on a medium containing an appropriate selection agent (e.g., hygromycin B).
-
-
Mutant Screening and Verification:
-
Isolate genomic DNA from putative transformants.
-
Screen for the desired gene replacement event by PCR using primers that flank the gloF locus. The expected PCR product size will differ between the wild-type and the mutant.
-
Confirm the gene replacement by Sanger sequencing of the PCR product.
-
HPLC-MS Analysis of Pneumocandins
The following is a general protocol for the analysis of pneumocandins. Specific parameters may require optimization.
-
Sample Preparation:
-
Extract pneumocandins from the fungal mycelium and culture broth using an organic solvent such as methanol (B129727) or acetone.
-
Centrifuge the extract to remove cell debris and filter through a 0.22 µm filter.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18; 4.6 mm × 150 mm × 5 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the pneumocandins.
-
Flow Rate: Approximately 1 mL/min.[8]
-
Detection: UV absorbance at 210 nm.[8]
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquire data in positive ion mode.
-
Monitor for the expected m/z values of Pneumocandin B0 and C0.
-
In Vitro Assay for Proline Hydroxylase Activity
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing L-proline, the necessary co-factors (FeSO₄, α-ketoglutarate, and ascorbate), and the purified GloF enzyme.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period.
-
Reaction Quenching: Stop the reaction, for example, by adding acid.
-
Product Detection: Analyze the formation of hydroxylated proline products using methods such as HPLC with pre-column derivatization or mass spectrometry.
Conclusion
The biosynthesis of this compound is a direct consequence of the dual hydroxylating activity of the GloF enzyme. This technical guide has detailed the genetic basis of this process and highlighted a successful CRISPR/Cas9-mediated gene replacement strategy to abolish the production of this unwanted byproduct. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to engineer G. lozoyensis for the exclusive and high-titer production of Pneumocandin B0, thereby improving the efficiency of caspofungin manufacturing. Further research into the kinetic properties of GloF and other pathway enzymes will continue to refine our understanding and enable more sophisticated metabolic engineering approaches.
References
- 1. CRISPR/Cas9-Based Genome Editing in the Filamentous Fungus Glarea lozoyensis and Its Application in Manipulating gloF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 8. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Spectrum of Pneumocandin C0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandins are a class of lipopeptide antibiotics that exhibit potent antifungal activity through the inhibition of β-(1,3)-D-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall.[1][2] This mechanism of action provides a fungal-specific target, minimizing off-target effects in mammalian cells. Pneumocandin C0 is a naturally occurring analogue in the pneumocandin family, closely related to the precursor molecule for the semi-synthetic echinocandin, caspofungin.[] While specific and extensive in vitro antifungal susceptibility data for this compound is limited in publicly available literature, this guide synthesizes the available information and provides a comprehensive overview of the antifungal spectrum of closely related and well-studied pneumocandins to serve as a predictive reference. This document outlines the known antifungal activity, details the experimental protocols for its determination, and illustrates the underlying mechanism of action.
Data Presentation: In Vitro Antifungal Activity of Pneumocandins
Due to the limited availability of extensive MIC data specifically for this compound, this section presents data from closely related pneumocandins, namely L-743,872 and L-733,560, which are potent, water-soluble derivatives. This information provides a strong indication of the expected antifungal spectrum of this compound.
This compound is reported to have a strong anti-Candida effect, inhibiting the synthesis of 1,3-β-D-glucan with an IC50 of 0.07-0.5 μg/mL.[]
Table 1: In Vitro Antifungal Activity of Pneumocandin L-743,872 against Candida Species
| Fungal Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 50 | 0.20 | - | 0.05 - 0.80 |
| Candida glabrata | 21 | 0.20 | - | 0.10 - 0.40 |
| Candida tropicalis | 10 | 0.20 | - | 0.10 - 0.80 |
| Candida parapsilosis | 7 | 0.20 | - | 0.10 - 1.6 |
| Candida kefyr | 5 | - | - | 0.02 - 0.40 |
| Candida krusei | 5 | 0.80 | - | - |
| Candida lusitaniae | 5 | 0.80 | - | - |
| Candida guilliermondii | 5 | 1.6 | - | - |
Data sourced from a study evaluating the in vitro activity of L-743,872.[4]
Table 2: In Vitro Antifungal Activity of Pneumocandin L-733,560 against Candida Species
| Fungal Species | Mean MIC (µg/mL) |
| Candida lusitaniae | 0.15 |
| Candida parapsilosis | 0.72 |
| Candida krusei | 0.78 |
| Candida guilliermondii | 1.25 |
Data represents the mean MICs from an evaluation of L-733,560.[5][6][7]
Table 3: In Vitro Antifungal Activity of Pneumocandin L-743,872 against Clinically Important Molds
| Fungal Species | Number of Isolates | MIC Range (µg/mL) |
| Alternaria sp. | 1 | - |
| Aspergillus flavus | 5 | - |
| Aspergillus fumigatus | 22 | - |
| Curvularia lunata | 3 | - |
| Exophiala jeanselmei | 1 | - |
| Fonsecaea pedrosoi | 2 | - |
| Paecilomyces variotii | 2 | - |
| Scedosporium apiospermum | 5 | - |
This study demonstrated in vitro activity against these molds, but specific MIC ranges were not detailed in the abstract. The drug appeared to lack significant activity against Fusarium oxysporum, Fusarium solani, Rhizopus arrhizus, Paecilomyces lilacinus, and Scedosporium prolificans.[8]
Experimental Protocols
The in vitro antifungal susceptibility testing of pneumocandins is typically performed following standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). The broth microdilution method is a commonly cited technique.
Broth Microdilution Method (based on NCCLS M27-A)
-
Preparation of Antifungal Agent:
-
A stock solution of the pneumocandin is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or water.[2]
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.[8]
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar (B569324) medium, such as Sabouraud dextrose agar, to ensure purity and viability.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
-
The standardized suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]
-
-
Inoculation and Incubation:
-
Aliquots of the diluted fungal inoculum are added to microtiter plate wells containing the serially diluted antifungal agent.
-
The plates are incubated at 35°C for 24 to 48 hours.
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to a drug-free control well.
-
The endpoint can be read visually or with a spectrophotometer.
-
Mandatory Visualizations
Mechanism of Action of Pneumocandins
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. mybiosource.com [mybiosource.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Echinocandin - Wikipedia [en.wikipedia.org]
- 6. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Mechanism of Action of Pneumocandin C0 on β-(1,3)-D-Glucan Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Pneumocandin C0, a member of the echinocandin class of antifungal agents, exerts its inhibitory effect on β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall, making it a prime target for antifungal drug development. The absence of this enzyme in mammalian cells confers a high degree of selectivity and reduces potential host toxicity.
Core Mechanism: Noncompetitive Inhibition
This compound, a lipohexapeptide natural product, functions as a potent and specific noncompetitive inhibitor of the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3] This mode of inhibition signifies that this compound does not bind to the active site of the enzyme where the substrate, UDP-glucose, binds. Instead, it is proposed to bind to an allosteric site on the enzyme complex, inducing a conformational change that ultimately hinders the catalytic activity of the enzyme.[4] This inhibition disrupts the formation of the β-(1,3)-D-glucan polymer, leading to a weakened cell wall that cannot withstand osmotic stress, ultimately resulting in fungal cell lysis and death.[2][5]
The primary target of this compound and other echinocandins is the Fks1 subunit of the β-(1,3)-D-glucan synthase complex.[6][7] In some fungal species, such as Saccharomyces cerevisiae and Candida glabrata, a functionally redundant paralog, Fks2, can also serve as a target.[8] Resistance to echinocandins is frequently associated with specific mutations within a highly conserved region of the FKS1 gene, known as "hot spot 1" (HS1).[6][9][10] This region is believed to be a critical component of the drug-binding site.
Quantitative Analysis of Inhibition
| Compound | IC50 | Ki | Organism | Reference |
| L-733,560 (Pneumocandin B0 derivative) | 2 nM | Not Reported | Candida albicans | [11] |
| Pneumocandin B0 | >140-fold less active than hydroxylated form | Not Reported | Candida albicans | [12][13] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on β-(1,3)-D-glucan synthase typically involves in vitro enzyme assays using a membrane fraction isolated from the target fungal organism.
Preparation of Fungal Membrane Fraction (Enzyme Source)
-
Fungal Culture: The target fungus (e.g., Candida albicans) is cultured in an appropriate liquid medium to the mid-logarithmic growth phase.
-
Cell Lysis: The fungal cells are harvested by centrifugation and washed. The cell wall is then disrupted to release the cellular contents. This can be achieved through mechanical methods such as homogenization with glass beads or by enzymatic digestion of the cell wall to produce spheroplasts, which are then gently lysed.[14][15]
-
Membrane Isolation: The cell lysate is subjected to differential centrifugation. A low-speed centrifugation step removes intact cells and large debris. The supernatant is then subjected to high-speed ultracentrifugation to pellet the membrane fraction, which contains the β-(1,3)-D-glucan synthase enzyme complex.[15][16]
-
Storage: The isolated membrane fraction is resuspended in a suitable buffer containing cryoprotectants (e.g., glycerol) and stored at -80°C for future use.[14]
β-(1,3)-D-Glucan Synthase Activity Assay (Radiometric Method)
This assay measures the incorporation of a radiolabeled glucose substrate into the growing β-(1,3)-D-glucan polymer.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), the fungal membrane preparation (enzyme source), a GTP analog (e.g., GTPγS, which acts as an activator), and the inhibitor (this compound or related compound) at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, radiolabeled UDP-[14C]glucose.[17]
-
Incubation: The reaction mixture is incubated at an optimal temperature (typically 30°C) for a defined period to allow for the synthesis of the radiolabeled glucan polymer.
-
Termination and Precipitation: The reaction is stopped by the addition of a precipitating agent, such as trichloroacetic acid (TCA) or ethanol.[17]
-
Filtration and Washing: The precipitated radiolabeled glucan is collected by vacuum filtration through a glass fiber filter. The filter is then washed to remove any unincorporated radiolabeled substrate.
-
Quantification: The amount of radioactivity retained on the filter, which is directly proportional to the amount of synthesized β-(1,3)-D-glucan, is measured using a scintillation counter.
-
Data Analysis: The enzyme activity at each inhibitor concentration is calculated and compared to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.
Visualizations
Mechanism of Action of this compound
Caption: Noncompetitive inhibition of β-(1,3)-D-glucan synthase by this compound.
Experimental Workflow for β-(1,3)-D-Glucan Synthase Inhibition Assay
Caption: Radiometric assay workflow for β-(1,3)-D-glucan synthase inhibition.
Logical Relationship of Inhibition and Fungal Cell Viability
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pneumocandin C(0) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals - [thieme-connect.com]
- 9. New Fks Hot Spot for Acquired Echinocandin Resistance in Saccharomyces cerevisiae and Its Contribution to Intrinsic Resistance of Scedosporium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low Prevalence of fks1 Hot Spot 1 Mutations in a Worldwide Collection of Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 14. Homologous Subunits of 1,3-Beta-Glucan Synthase Are Important for Spore Wall Assembly in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryo-EM structure of the β-1,3-glucan synthase FKS1-Rho1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro synthesis of β-(1-3)-glucan with a membrane fraction of Botrytis cinerea | Mycological Research | Cambridge Core [cambridge.org]
The Role of Pneumocandin C0: A Technical Guide to a Key Secondary Metabolite in Echinocandin Fermentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin C0 is a naturally occurring secondary metabolite produced by the filamentous fungus Glarea lozoyensis. As a member of the echinocandin class of lipopeptides, it possesses antifungal properties by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Structurally, this compound is a positional isomer of Pneumocandin B0, the direct precursor for the semi-synthetic antifungal drug, caspofungin. While biologically active, this compound is primarily regarded as a critical process impurity in the industrial fermentation of Pneumocandin B0. Its presence complicates downstream purification and reduces the overall yield of the desired therapeutic precursor. This guide provides an in-depth examination of the biosynthesis, mechanism of action, and analytical characterization of this compound, offering a technical resource for researchers in natural product chemistry, mycology, and pharmaceutical development.
Introduction: this compound as a Secondary Metabolite
Fungi produce a vast arsenal (B13267) of secondary metabolites, which are compounds not essential for primary growth but crucial for survival, communication, and competition within their ecological niches. The pneumocandins, produced by Glarea lozoyensis, are a prime example of such metabolites, exhibiting potent antifungal activity.[1][2] This family of lipohexapeptides is synthesized via a complex hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway.[2]
This compound is a notable member of this family, co-produced during fermentation with its more famous sibling, Pneumocandin B0.[3] The defining structural difference between these two isomers lies in the hydroxylation of a single proline residue within the cyclic peptide core: Pneumocandin B0 contains a trans-3-hydroxy-L-proline, whereas this compound incorporates a trans-4-hydroxy-L-proline.[3][4] This subtle structural variance has significant implications for the production of caspofungin, where C0 is a key impurity that must be minimized and separated.[3]
Biosynthesis and Regulation
The production of pneumocandins is governed by a large gene cluster spanning approximately 66 kb in G. lozoyensis, which contains 16 identified genes.[4][5] The core structure is assembled by two main synthases: GLPKS4 (a PKS) synthesizes the 10,12-dimethylmyristoyl lipid side chain, and GLNRPS4 (an NRPS) assembles the hexapeptide backbone.[5]
The isomeric divergence between Pneumocandin B0 and C0 is determined by the action of proline hydroxylase enzymes prior to the incorporation of proline into the hexapeptide scaffold.[6] The enzyme GLOXY2 (also known as GloF) has been identified as a key player, capable of hydroxylating L-proline at either the C-3 or C-4 position.[7] The relative activity and substrate specificity of these hydroxylases dictate the ratio of B0 to C0 produced. Genetic engineering efforts, such as replacing the native GloF gene with a proline-3-hydroxylase like Ap-HtyE, have been successfully employed to significantly reduce the production of the C0 byproduct.[4]
Production of these secondary metabolites is tightly regulated and influenced by various fermentation parameters, including nutrient availability (carbon and nitrogen sources), pH, temperature, and osmotic stress.[4][8]
Mechanism of Antifungal Action
This compound shares its mechanism of action with all members of the echinocandin class. They are potent and specific non-competitive inhibitors of the β-(1,3)-D-glucan synthase enzyme complex.[1][9] This enzyme is embedded in the fungal plasma membrane and is responsible for polymerizing UDP-glucose into long β-(1,3)-D-glucan chains, which are the primary structural polymers of the fungal cell wall.[10]
By inhibiting this enzyme, pneumocandins disrupt cell wall biosynthesis, leading to a weakened cell wall that can no longer withstand internal osmotic pressure. This results in cell lysis and death in susceptible yeasts like Candida spp. (fungicidal effect) and severe growth inhibition in molds like Aspergillus spp. (fungistatic effect).[10] The high specificity of this target, which is absent in mammalian cells, accounts for the low toxicity profile of echinocandin drugs.[1]
Quantitative Data
Industrial efforts have focused on maximizing Pneumocandin B0 titers while minimizing the co-production of related analogues like A0 and C0.
Table 1: Relative Production of Pneumocandin Analogues in G. lozoyensis
| Strain Type | Pneumocandin A0 : B0 Ratio | This compound Content | Reference(s) |
|---|---|---|---|
| Wild-Type (ATCC 20868) | ~7 : 1 | Present, not always quantified | [7] |
| Industrial Mutant (e.g., ATCC 74030) | ~1 : 80 | Reduced to <3% of B0 | [3][7] |
| Crude Fermentation Product | N/A | Can be ~10.6% of B0 |[11] |
Table 2: Reported Fermentation Titers for Pneumocandin B0
| Fermentation Strategy | Carbon Source(s) | Max Titer (mg/L) | Reference(s) |
|---|---|---|---|
| Co-fermentation | Mannitol & Glucose | >1800 | [4] |
| Fructose as sole source | Fructose (20 g/L) | Yield increased by 54.76% over glucose | [2] |
| Fed-batch culture | Mannitol | 2711 |[1] |
Experimental Protocols
Fermentation of Glarea lozoyensis
This protocol describes a typical lab-scale fermentation for pneumocandin production.
-
Seed Culture:
-
Production Culture:
-
Medium: D-mannitol (80 g/L), glucose (20 g/L), soybean meal (20 g/L), and K₂HPO₄ (2.5 g/L). Adjust initial pH to 6.8.[12][13]
-
Inoculation: Inoculate the production medium with 10% (v/v) of the seed culture.[13]
-
Conditions: Incubate in shake flasks at 25°C with agitation (220 rpm) for up to 14-18 days.[7][13] The optimal temperature range is critical, as growth is inhibited at 28°C or higher.[4]
-
Extraction of Pneumocandins from Mycelia
Pneumocandins are primarily intracellular, requiring extraction from the fungal biomass.
-
Harvesting: At the end of the fermentation, harvest the mycelia by filtration or centrifugation.
-
Extraction: Add an equal volume of methanol (B129727) to the wet mycelial mass.[7]
-
Agitation: Agitate the methanol-mycelia slurry vigorously (e.g., 220 rpm) for 1 hour at room temperature to ensure complete extraction.[7]
-
Separation: Filter the mixture to remove the cell debris.
-
Concentration: Evaporate the methanol from the filtrate under vacuum to yield a crude extract.
-
Sample Preparation: Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.[7]
Analytical Separation and Detection of Pneumocandin B0 and C0
Due to their isomeric nature, separating Pneumocandin B0 and C0 is challenging and typically cannot be achieved with standard reversed-phase HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.
-
Chromatography System: An HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: Supelco Ascentis Si HILIC (e.g., 15 cm x 2.1 mm, 5 µm).[14]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) (ACN) and an aqueous buffer. A typical composition is 85-87% ACN and 13-15% 0.1% (w/w) ammonium (B1175870) acetate, pH 4.5.[14][15]
-
Flow Rate: 0.2 mL/min.[14]
-
Column Temperature: 40°C.[14]
-
Mass Spectrometry Detection (MS/MS):
-
Ionization Mode: Negative ion electrospray (ESI-).
-
Precursor Ion: Isolate the deprotonated molecular ion for both isomers at m/z 1063.[15]
-
Fragmentation: Perform collision-induced dissociation (CID).
-
Specific Product Ions: Monitor for specific fragments to distinguish the isomers.
-
Quantification: Use authentic reference standards for both Pneumocandin B0 and C0 to build calibration curves for accurate quantification.[15]
-
β-(1,3)-D-Glucan Synthase Inhibition Assay
This in-vitro assay measures the direct inhibitory effect of a compound on the target enzyme.
-
Enzyme Preparation: Prepare a crude membrane fraction containing the glucan synthase complex from a susceptible yeast, such as Candida albicans. This typically involves cell lysis followed by differential centrifugation to isolate the microsomal fraction.
-
Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
GTPγS (an activator)
-
EDTA
-
The test compound (this compound) at various concentrations.
-
Radiolabeled substrate: UDP-D-[¹⁴C]glucose.[16]
-
-
Initiation: Start the reaction by adding the enzyme preparation to the mixture.
-
Termination and Precipitation: Stop the reaction by adding cold 10% trichloroacetic acid (TCA). This precipitates the newly synthesized, insoluble [¹⁴C]-glucan polymer.[16][17]
-
Detection:
-
Filter the mixture through glass microfiber filters to capture the precipitated [¹⁴C]-glucan.
-
Wash the filters extensively with TCA and ethanol (B145695) to remove any unreacted UDP-D-[¹⁴C]glucose.[16]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-drug control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Conclusion
This compound serves as a classic example of a secondary metabolite whose biological role and industrial relevance are defined by its relationship to a more valuable analogue. While it possesses the hallmark antifungal activity of the echinocandin class through the inhibition of β-(1,3)-D-glucan synthase, its primary significance in drug development is that of a process-related impurity. A thorough understanding of its biosynthesis has enabled targeted genetic and process engineering strategies to suppress its formation, thereby streamlining the production of Pneumocandin B0 and, consequently, the life-saving antifungal drug caspofungin. The distinct analytical challenges posed by this isomer have also driven the development of specific chromatographic methods like HILIC-MS/MS, which are essential for quality control in the pharmaceutical industry.
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Echinocandin - Wikipedia [en.wikipedia.org]
- 11. joac.info [joac.info]
- 12. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 14. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 15. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Prevalence of Pneumocandin C0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin C0 is a naturally occurring lipohexapeptide of the echinocandin family, produced as a secondary metabolite by the filamentous fungus Glarea lozoyensis. As a structural isomer of the more extensively studied Pneumocandin B0, the precursor to the antifungal drug Caspofungin, this compound is a critical component to understand and quantify in fermentation and purification processes. This technical guide provides an in-depth overview of the natural occurrence of this compound, its prevalence in Glarea lozoyensis fermentations, detailed experimental protocols for its isolation and characterization, and a summary of its biosynthetic pathway.
Natural Occurrence and Producing Organism
This compound is a natural product synthesized by the fungus Glarea lozoyensis, which was previously classified as Zalerion arboricola[1][2]. This fungus is the primary source for the production of various pneumocandin analogues. In its natural state within the fermentation broth, this compound co-exists with several other pneumocandins, including the major components Pneumocandin A0 and B0, as well as other minor derivatives such as D0 and E0[1][2].
This compound is structurally very similar to Pneumocandin B0, differing only by the position of a single hydroxyl group on a proline residue[1][2]. This subtle stereochemical difference, however, presents significant challenges in downstream purification processes.
Prevalence and Yield in Fermentation
In wild-type strains of Glarea lozoyensis, Pneumocandin A0 is the most abundant analogue, with Pneumocandin B0 being a minor product[3]. The ratio of A0 to B0 in wild-type fermentations is approximately 7:1[3]. While specific yields for this compound from wild-type fermentations are not extensively reported in the literature, it is consistently present as a significant byproduct.
Efforts in industrial drug development have focused on the targeted mutation of G. lozoyensis and optimization of fermentation conditions to significantly increase the yield of Pneumocandin B0 while minimizing the production of other analogues, including C0[3][4]. For instance, the addition of L-proline to the fermentation medium can suppress the formation of 4R-hydroxy-L-proline, a precursor specific to this compound, thereby increasing the relative yield of Pneumocandin B0. Furthermore, genetic modifications, such as the replacement of the gene GLOXY2, have been shown to reduce the production of this compound.
The following table summarizes the known quantitative data regarding pneumocandin prevalence in G. lozoyensis fermentations.
| Pneumocandin Analogue | Prevalence in Wild-Type G. lozoyensis | Yield in Optimized/Mutant Strains |
| Pneumocandin A0 | Major component; A0:B0 ratio of approximately 7:1[3] | Significantly reduced or eliminated in strains engineered for B0 production. |
| Pneumocandin B0 | Minor component[3] | Yields can be significantly increased through mutagenesis and fermentation optimization, with reported titers reaching over 2 g/L[4][5]. |
| This compound | Naturally occurring byproduct; present as a significant impurity. A pre-purification sample showed a C0 content of 5.97% of the total pneumocandins[6]. | Production is actively suppressed through the addition of precursors like L-proline or through genetic engineering to improve the purity of Pneumocandin B0[4][7]. |
Biosynthesis of Pneumocandins
The biosynthesis of pneumocandins in Glarea lozoyensis is a complex process involving a multi-gene biosynthetic gene cluster. The core of this machinery is a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system.
The process begins with the synthesis of the 10,12-dimethylmyristoyl lipid side chain by a highly reducing polyketide synthase (PKS). This is followed by the assembly of the hexapeptide core by a nonribosomal peptide synthetase (NRPS). The NRPS enzyme is a large, multi-domain protein that sequentially adds and modifies the amino acid residues that form the cyclic peptide backbone. The structural diversity of the pneumocandins, including the difference between B0 and C0, arises from the specific enzymatic modifications of these amino acid residues, particularly the hydroxylation of proline.
Caption: Proposed biosynthetic pathway for pneumocandins in Glarea lozoyensis.
Experimental Protocols
The isolation and purification of this compound is intrinsically linked to the purification of Pneumocandin B0, where C0 is typically treated as a closely related impurity that must be removed. The following protocols are synthesized from methods described for the separation of pneumocandin analogues.
Fermentation of Glarea lozoyensis
-
Seed Culture: Inoculate a suitable seed medium with a stock culture of Glarea lozoyensis. Incubate at 25°C with agitation for 4-5 days.
-
Production Culture: Transfer the seed culture to a production fermentation medium. A typical production medium contains a carbon source (e.g., mannitol, fructose), a nitrogen source (e.g., peptone), and mineral salts[5].
-
Incubation: Incubate the production culture at 25°C with agitation for 14-18 days[3]. Monitor the production of pneumocandins periodically using analytical HPLC.
Extraction of Pneumocandins
-
Solvent Extraction: At the end of the fermentation, add an equal volume of a suitable organic solvent (e.g., methanol, n-butanol) to the whole fermentation broth[3][8].
-
Agitation: Agitate the mixture for at least 1 hour to ensure complete extraction of the lipophilic pneumocandins into the organic phase.
-
Separation: Separate the organic extract containing the pneumocandins from the fungal biomass and aqueous phase by filtration or centrifugation.
-
Concentration: Concentrate the organic extract under vacuum to yield a crude extract.
Caption: General workflow for the extraction of pneumocandins from fermentation broth.
Purification of this compound
The separation of this compound from B0 is challenging due to their isomeric nature. Crystallization and standard reversed-phase chromatography are often ineffective[1][2]. Normal phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are the preferred methods.
-
Initial Purification: The crude extract can be subjected to initial purification steps such as washing with an immiscible solvent and charcoal treatment to remove non-polar and colored impurities[6][8].
-
Chromatographic Separation (HILIC):
-
Stationary Phase: A hydrophilic stationary phase, such as unmodified silica, is used[1][2].
-
Mobile Phase: A hydrophobic mobile phase is employed. For example, a gradient of acetonitrile (B52724) in an acidic aqueous buffer[2].
-
Elution: The sample is dissolved in the mobile phase and loaded onto the column. Due to its slightly different polarity, this compound will have a different retention time compared to Pneumocandin B0, allowing for their separation.
-
Fraction Collection: Collect fractions and analyze by analytical HPLC to identify those containing pure this compound.
-
-
Concentration and Crystallization: Pool the pure fractions, concentrate under vacuum, and crystallize from a suitable solvent system to obtain solid, purified this compound.
Characterization of this compound
-
High-Performance Liquid Chromatography (HPLC): Used for the initial identification and quantification of this compound in extracts and during purification. A C18 reversed-phase column with a gradient of acetonitrile and water (often with a formic acid modifier) is typically used for analytical purposes[3].
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight of this compound and to aid in its structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) are required to definitively determine the chemical structure and stereochemistry of this compound, particularly the position of the hydroxyl group on the proline residue that distinguishes it from Pneumocandin B0.
Conclusion
This compound is an inherent component of the secondary metabolite profile of Glarea lozoyensis. While often considered an impurity in the production of the clinically important Pneumocandin B0, a thorough understanding of its natural occurrence, prevalence, and biosynthesis is crucial for the efficient development of fermentation and purification processes for echinocandin-based antifungal agents. The methodologies outlined in this guide provide a framework for the targeted study and isolation of this compound, which may be valuable for comparative biological activity studies and as a reference standard in analytical development.
References
- 1. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 2. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
Pneumocandin C0 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C0 is a lipopeptide antifungal agent belonging to the echinocandin class. It is a naturally occurring secondary metabolite produced by the fungus Glarea lozoyensis. Structurally, it is a cyclic hexapeptide with an N-linked fatty acid side chain. This compound is of significant interest in the pharmaceutical industry, primarily as a closely related isomer and impurity in the production of Pneumocandin B0, the direct precursor for the semi-synthetic antifungal drug caspofungin. Understanding the characteristics, production, and biological activity of this compound is crucial for optimizing the manufacturing processes of echinocandin-based drugs and for the discovery of new antifungal agents. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, production, purification, and mechanism of action.
Chemical and Physical Properties
This compound is a complex organic molecule with the molecular formula C50H80N8O17. Its chemical properties are very similar to those of Pneumocandin B0, which makes their separation a significant challenge in downstream processing.
| Property | Value | Reference |
| CAS Number | 144074-96-4 | [1] |
| Molecular Formula | C50H80N8O17 | [2] |
| Molecular Weight | 1065.229 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Limited water solubility. | [2] |
Production and Purification
The primary method for producing this compound is through fermentation of the fungus Glarea lozoyensis.[3] In wild-type strains, this compound is produced alongside other pneumocandins, including the desired Pneumocandin B0.[4] The ratio of these compounds can be influenced by genetic modification of the producing strain and optimization of the fermentation medium.[3][4]
Experimental Protocols
1. Fermentation of Glarea lozoyensis for Pneumocandin Production
This protocol is adapted from methodologies aimed at producing pneumocandins, which include this compound.
-
Strain: Glarea lozoyensis (e.g., CCTCC M2014416).[5]
-
Seed Medium: A typical seed medium may contain glucose, soybean powder, and various mineral salts, with an initial pH of around 5.0.[5] Cultures are grown in shake flasks at 25°C with agitation (e.g., 220 rpm) for approximately 168 hours.[6]
-
Production Medium: The production medium often contains lactose, threonine, yeast powder, proline, and buffer salts, with a pH around 5.3.[1] Fermentation is carried out in a fermenter with controlled temperature (24-26°C), aeration, and agitation to maintain dissolved oxygen levels.[1]
-
Process Optimization to Reduce this compound: The addition of L-proline to the fermentation medium can hinder the formation of the 4R-hydroxy-L-proline residue characteristic of this compound, thereby increasing the relative yield of Pneumocandin B0.[7] Additionally, strict pH control and the addition of vitamin B5 during fermentation have been shown to reduce the final concentration of this compound.[1] Genetic engineering approaches, such as the disruption of the GLOXY4 gene, can also be employed to create strains that exclusively produce Pneumocandin B0.[3]
-
Extraction: After fermentation, the pneumocandins can be extracted from the fermentation broth. A common method involves adding an equal volume of methanol to the culture, agitating, and then filtering to remove the fungal cells. The resulting extract is then concentrated.[3]
2. Purification of this compound (Separation from Pneumocandin B0)
The structural similarity between Pneumocandin B0 and C0 necessitates advanced chromatographic techniques for their separation.
-
High-Performance Liquid Chromatography (HPLC): Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for separating these isomers.[8][9]
-
Stationary Phase: A hydrophilic stationary phase, such as unmodified silica, is used.[8]
-
Mobile Phase: A hydrophobic mobile phase is employed, typically consisting of a high percentage of an organic solvent like acetonitrile (B52724) (e.g., 85-87%) and a low percentage of an acidic aqueous buffer (e.g., 13-15% v/v 0.1% w/w ammonium (B1175870) acetate (B1210297) at pH 4.5).[8][10]
-
Detection: The separated compounds can be detected using a PDA detector and identified by comparison with pure reference standards.[8] Mass spectrometry can also be coupled with HPLC for confirmation.[9][10]
-
The following diagram illustrates a general workflow for the production and purification of pneumocandins, including the separation of this compound.
Total Synthesis
While the primary route for obtaining this compound is through fermentation, the total synthesis of related echinocandins has been explored. These complex multi-step syntheses are challenging due to the presence of multiple stereocenters and unusual amino acid residues.[11] The general strategy involves the synthesis of the constituent amino acids, followed by peptide coupling to form the linear hexapeptide, and finally, macrocyclization to yield the cyclic core. The lipophilic side chain is then attached. To date, a specific total synthesis protocol for this compound has not been prominently reported in the literature, likely due to its role as a byproduct rather than a primary therapeutic target.
Mechanism of Action
This compound, like other echinocandins, exerts its antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[12][13] This inhibition is non-competitive and targets the enzyme β-(1,3)-D-glucan synthase.[13] The catalytic subunit of this enzyme, encoded by the FKS1 gene, has been identified as the specific molecular target.[14] By disrupting the synthesis of β-(1,3)-D-glucan, pneumocandins compromise the integrity of the fungal cell wall, leading to osmotic instability and cell death. This mechanism of action is highly specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, which contributes to the favorable safety profile of echinocandins.
The following diagram illustrates the signaling pathway of β-(1,3)-D-glucan synthesis and the inhibitory action of pneumocandins.
Antifungal Activity
This compound exhibits antifungal activity, although it is generally considered to be less potent than its isomer, Pneumocandin B0.[4] The antifungal spectrum of pneumocandins includes a broad range of pathogenic yeasts and molds. While specific MIC (Minimum Inhibitory Concentration) data for this compound is limited in the literature, studies on related pneumocandins provide insight into their efficacy. For instance, the semi-synthetic derivative L-733,560, which is derived from Pneumocandin B0, has demonstrated potent activity against various Candida species, including those resistant to azole antifungals.[15][16]
| Organism | MIC Range (µg/mL) for L-733,560 | Reference |
| Candida albicans | 0.02 - 0.31 | [15] |
| Candida glabrata | 0.04 - 0.62 | [15] |
| Candida tropicalis | 0.04 - 0.62 | [15] |
| Candida krusei | 0.31 - 1.25 | [15] |
| Candida parapsilosis | 0.31 - 1.25 | [15] |
| Candida lusitaniae | 0.08 - 0.31 | [15] |
It is important to note that these values are for a related compound and may not directly reflect the potency of this compound. However, they provide a general indication of the antifungal potential of the pneumocandin class of molecules. The antifungal activity of pneumocandins is generally fungicidal against Candida species and fungistatic against Aspergillus species.[17]
Conclusion
This compound is a significant compound in the field of antifungal drug development, not as a direct therapeutic agent, but as a critical component to understand and control in the production of caspofungin. Its close structural resemblance to Pneumocandin B0 presents both challenges and opportunities in fermentation and purification processes. A thorough understanding of its properties, biosynthesis, and methods for its separation is essential for improving the efficiency and purity of echinocandin-based antifungal drugs. Further research into the specific biological activities of this compound could also provide valuable insights into the structure-activity relationships of this important class of antifungals.
References
- 1. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 6. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 9. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 10. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of the FKS1 gene of Candida albicans as the essential target of 1,3-beta-D-glucan synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro evaluation of the pneumocandin antifungal agent L-733560, a new water-soluble hybrid of L-705589 and L-731373 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Pneumocandin C0 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of Pneumocandin C0, an important lipopeptide antifungal agent, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended to serve as a comprehensive guide for the separation and quantification of this compound, particularly in the context of its resolution from its closely related isomer, Pneumocandin B0.
Introduction
This compound is a naturally occurring echinocandin produced by the fungus Glarea lozoyensis. It is a critical analyte in the production of Caspofungin, a semi-synthetic antifungal drug, where Pneumocandin B0 serves as the primary precursor. Due to their structural similarity, differing only by the position of a hydroxyl group on a proline residue, the separation of this compound from Pneumocandin B0 presents a significant analytical challenge.[1][2] Accurate and robust HPLC methods are therefore essential for impurity profiling and quality control in the manufacturing process. This document details two effective HPLC methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Normal Phase Chromatography.
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1: HILIC | Method 2: Normal Phase Chromatography |
| Stationary Phase | Supelco Ascentis Express HILIC, 2.7 µm, 15 cm x 4.6 mm | KR60-SIL, 5 µm, 250 x 4.6 mm |
| Mobile Phase | 15% (v/v) 0.1% (w/w) Ammonium (B1175870) Acetate (B1210297) (pH 4.5) in 85% (v/v) Acetonitrile | Ethyl Acetate : Methanol (B129727) : Water (84:9:7, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | Ambient |
| Detector | Mass Spectrometer (MS) or UV (210 nm) | UV (210 nm) |
| Injection Volume | 10 µL | 20 µL |
| Run Time | < 5 minutes | ~15 minutes |
Table 2: Quantitative Performance Data (Representative)
| Parameter | Method 1: HILIC | Method 2: Normal Phase Chromatography (Estimated) |
| Retention Time (this compound) | ~ 3-4 min | ~ 12 min |
| Retention Time (Pneumocandin B0) | ~ 2-3 min | ~ 10 min |
| Selectivity Factor (α) | > 1.2 | > 1.2 |
| Linearity Range | Data not available | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | Data not available | > 0.999 |
| Limit of Detection (LOD) | Data not available | ~ 0.3 µg/mL |
| Limit of Quantification (LOQ) | Data not available | ~ 1.0 µg/mL |
| Precision (%RSD, n=6) | Data not available | < 2% |
Experimental Protocols
Method 1: Rapid Separation by Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is ideal for fast screening and qualitative analysis, offering a separation time of under 5 minutes.[1][2]
1. Instrumentation:
-
Agilent 1200 HPLC system or equivalent, coupled with a Mass Spectrometer (e.g., Agilent 6520 Q-TOF) is recommended for high selectivity. A UV detector set at 210 nm can also be used.
2. Reagents and Materials:
-
This compound analytical standard
-
Pneumocandin B0 analytical standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (ACS grade or higher)
-
Water (HPLC grade)
-
Formic acid (for pH adjustment, optional)
3. Preparation of Mobile Phase:
-
Aqueous Component (15%): Prepare a 0.1% (w/w) ammonium acetate solution in water. Adjust the pH to 4.5 with formic acid if necessary.
-
Organic Component (85%): Acetonitrile.
-
Premix the mobile phase components and degas thoroughly before use.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound analytical standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., for identification purposes, a concentration of 10 µg/mL is suitable).
5. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to a final concentration within the expected analytical range.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
6. Chromatographic Procedure:
-
Equilibrate the Supelco Ascentis Express HILIC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Inject 10 µL of the prepared standard or sample solution.
-
Monitor the elution profile using the MS detector or UV detector at 210 nm.
7. Data Analysis:
-
Identify the this compound peak based on its retention time, which is expected to be longer than that of Pneumocandin B0.[1] The separation can be achieved in less than 5 minutes.[2]
-
For quantitative analysis, construct a calibration curve using a series of standard solutions of known concentrations.
Method 2: Normal Phase Chromatography for Quantitative Analysis
This method provides robust separation and is suitable for the quantitative determination of this compound.[3]
1. Instrumentation:
-
A standard HPLC system with a UV detector is sufficient. A Waters HPLC 2695 Alliance separation module with a PDA 2998 detector or equivalent is recommended.[3]
2. Reagents and Materials:
-
This compound analytical standard
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
3. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing Ethyl Acetate, Methanol, and Water in a ratio of 84:9:7 (v/v/v).[3]
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound analytical standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
5. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibrated range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
6. Chromatographic Procedure:
-
Equilibrate the KR60-SIL column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the prepared standard or sample solution.
-
Monitor the chromatogram at 210 nm.
7. Data Analysis and Validation:
-
Identification: Identify the this compound peak by comparing its retention time with that of the analytical standard.
-
Quantification: Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.
-
Method Validation (to be performed by the user):
-
Linearity: Analyze the standard solutions at a minimum of five concentration levels and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing at least six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2%.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound at three different concentration levels. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Visualizations
The following diagrams illustrate the analytical workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Caption: Decision tree for selecting the appropriate HPLC method.
References
Application Notes and Protocols for Quantitative Analysis of Pneumocandin C0 in Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandin C0 is a crucial intermediate and a potential impurity in the fermentation process of producing Pneumocandin B0, the precursor for the antifungal drug Caspofungin. Accurate quantification of this compound in the fermentation broth is essential for process optimization, quality control, and maximizing the yield of the desired product. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary methods for the quantification of this compound are reversed-phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), often coupled with mass spectrometry for enhanced selectivity and sensitivity. LC-MS/MS is particularly powerful for distinguishing between closely related isomers like Pneumocandin B0 and C0.
Experimental Protocols
Sample Preparation from Fermentation Broth
This protocol outlines the steps for extracting Pneumocandins from the fermentation broth of Glarea lozoyensis.
Materials:
-
Fermentation broth
-
Methanol (B129727) or Ethanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC vials
Protocol:
-
Sampling: Collect a representative sample (e.g., 5 mL) from the fermentation broth.
-
Extraction: Add an equal volume of methanol to the culture tube.[1][2] For a 1 mL sample, mix with 4 mL of ethyl alcohol.[3]
-
Agitation: Vortex the mixture vigorously for 10 minutes to ensure thorough extraction of Pneumocandins.[3][4]
-
Centrifugation: Centrifuge the mixture at 8000 x g for 10 minutes to pellet the mycelia and other solid components.[3][4]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted Pneumocandins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[4]
-
Dilution: If necessary, dilute the sample with the initial mobile phase to bring the concentration of this compound within the calibration range of the analytical method.
-
Storage: Transfer the prepared sample to an HPLC vial for analysis. If not analyzed immediately, store at 4°C.
HPLC Method for Quantitative Analysis
This protocol describes an HPLC method for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: Supelco Ascentis Si HILIC (15 cm x 2.1 mm, 5 µm) or equivalent.[5][6]
-
Mobile Phase: 13% (v/v) 0.1% (w/w) ammonium (B1175870) acetate pH 4.5 and 87% (v/v) Acetonitrile (ACN).[5][6][7]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.[1]
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Standards: Prepare a series of calibration standards of this compound of known concentrations. A pure reference standard for this compound is required for identification and quantification.[6]
-
Sample Analysis: Inject the prepared samples and calibration standards into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak area corresponding to this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
LC-MS/MS Method for Enhanced Specificity
For more complex matrices or when high specificity is required to differentiate from isomers like Pneumocandin B0, an LC-MS/MS method is recommended.
Instrumentation:
Chromatographic Conditions:
-
Column: Supelco Ascentis Express HILIC (15 cm x 4.6 mm, 2.7 µm).[7][8]
-
Mobile Phase: 15% (v/v) 0.1% (w/w) ammonium acetate pH 4.5 and 85% (v/v) ACN.[7][8]
-
Injection Volume: 2 µL.[9]
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Precursor Ion (m/z): 1063 (for deprotonated this compound).[5]
-
Product Ion (m/z): A specific fragment ion for this compound, for example, m/z 356, can be monitored for quantification.[5]
-
Collision Energy: 50 V (optimization may be required).[5]
Protocol:
-
Follow the sample preparation and HPLC setup as described above.
-
Optimize the mass spectrometer parameters for this compound using a pure standard.
-
Perform the analysis in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.
-
Quantify this compound using a calibration curve constructed with the peak areas of the specific product ion.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different fermentation batches or conditions.
Table 1: Quantitative Analysis of this compound in Fermentation Broth Batches
| Fermentation Batch ID | Sample Collection Time (days) | This compound Concentration (mg/L) | Relative Standard Deviation (%) |
| FB-001 | 7 | 15.2 | 2.1 |
| FB-001 | 14 | 25.8 | 1.8 |
| FB-002 | 7 | 18.5 | 2.5 |
| FB-002 | 14 | 32.1 | 2.0 |
| FB-003 (Optimized) | 7 | 10.1 | 1.9 |
| FB-003 (Optimized) | 14 | 15.3 | 1.5 |
Table 2: Method Validation Summary for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Quantification (LOQ) | 0.5 mg/L | 0.05 mg/L |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound.
This comprehensive guide provides the necessary protocols and information for the accurate and reliable quantification of this compound in fermentation broth, aiding in the development and manufacturing of important antifungal pharmaceuticals.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of fatty acids on intracellular pneumocandin B0 storage in the fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
- 6. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 7. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 8. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 9. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
Application Note: A Robust HPLC-MS/MS Method for the Sensitive and Specific Detection of Pneumocandin C0
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the manufacturing, quality control, and analysis of echinocandin-class antifungal agents.
Abstract: Pneumocandin B0 is a critical precursor for the semi-synthetic antifungal drug, Caspofungin.[1][2] During its fermentation process, structurally similar impurities such as Pneumocandin C0 can be co-produced.[3] As this compound is considered an impurity, its detection and quantification are essential for process monitoring and quality control of the active pharmaceutical ingredient (API).[4] This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of this compound. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation of this compound from its isomer, Pneumocandin B0, followed by specific detection using tandem mass spectrometry.
Principle of the Method
The analytical method is based on the combination of liquid chromatography for physical separation and tandem mass spectrometry for specific detection and quantification.
-
Chromatographic Separation: Pneumocandin B0 and C0 are isomers that can be challenging to separate using traditional reverse-phase chromatography.[3][4] This protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC), which provides a robust separation of these polar cyclic hexapeptides in under five minutes, using a mobile phase compatible with mass spectrometry.[5]
-
Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The tandem mass spectrometer isolates the precursor ion corresponding to this compound and subjects it to collision-induced dissociation (CID). Specific fragment ions (product ions) unique to this compound are then detected. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and sensitivity, allowing for accurate quantification even in complex sample matrices like fermentation broths.[4]
Experimental Protocols
Materials and Reagents
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Ammonium Acetate (AmAc), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Methanol (B129727), HPLC grade
-
This compound reference standard
-
Pneumocandin B0 reference standard
-
Sample matrix (e.g., fermentation broth, in-process sample)
Sample Preparation (from Fermentation Broth)
Effective sample preparation is crucial to remove contaminants that can interfere with the analysis.[6][7]
-
Extraction: To a known volume of fermentation culture, add an equal volume of an appropriate organic solvent such as methanol or methyl ethyl ketone (MEK).[1][8]
-
Agitation: Agitate the mixture vigorously (e.g., 220 rpm) for 1 hour at 25°C to ensure thorough extraction of pneumocandins.[1]
-
Separation: Filter or centrifuge the mixture to separate the biomass from the liquid extract.
-
Concentration: Evaporate the liquid extract to dryness under vacuum.[1]
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent, such as methanol or the initial mobile phase, for HPLC-MS/MS analysis.[1][8]
Instrumentation and Conditions
The following tables summarize the instrumental conditions derived from established methods.[4][5][9] Analysts should optimize these parameters for their specific instrumentation.
Table 1: HPLC System Parameters
| Parameter | Condition A (HILIC for Isomer Separation) | Condition B (General Reversed-Phase) |
| HPLC System | Agilent 1200 or Thermo Fisher Surveyor[4][5] | Agilent 1260 or equivalent[1] |
| Column | Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm[5][9] | Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm[1] |
| Column Temp. | 25 °C[5] | 40 °C[4][9] |
| Mobile Phase A | 0.1% (w/w) Ammonium Acetate, pH 4.5[5][9] | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile (ACN)[5][9] | Acetonitrile (ACN) with 0.1% Formic Acid[1] |
| Gradient | Isocratic: 15% A / 85% B[5][9] | Gradient: 10% to 100% B over 28 min[1] |
| Flow Rate | 1.0 mL/min[5][9] | 1.0 mL/min[1] |
| Injection Vol. | 10 µL | 10 µL[1] |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition (Negative Ion Mode Example) |
| MS System | Agilent 6520 Q-TOF or Thermo Fisher LXQ Ion Trap[4][5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |
| Capillary Voltage | 250 V (Capillary Exit)[4] |
| Spray Voltage | 5 kV[4] |
| Gas Temp. | 350 °C[4] |
| Drying Gas Flow | 10 L/min[4] |
| Nebulizer Pressure | 50 psig[4] |
| Precursor Ion (Q1) | m/z 1063 ([M-H]⁻)[4] |
| Collision Energy | ~13-50 V (instrument dependent, requires optimization)[4] |
| Product Ions (Q3) | This compound: m/z 356 (primary), 338, 360[4] |
| Pneumocandin B0: m/z 300, 416, 452[4] |
Data Presentation and Quantitative Analysis
Method validation should be performed to determine the quantitative performance of the assay. Authentic reference standards for both Pneumocandin B0 and C0 must be used to establish calibration curves and confirm retention times.[4]
Table 3: Typical Quantitative Performance Metrics (Example)
| Parameter | Specification | Purpose |
| Calibration Curve | r² > 0.99 | Demonstrates linearity across a defined concentration range. |
| LLOQ | Signal-to-Noise ≥ 10 | Defines the lowest concentration quantifiable with acceptable precision and accuracy. |
| LOD | Signal-to-Noise ≥ 3 | Defines the lowest concentration at which the analyte can be reliably detected. |
| Precision (%RSD) | < 15% | Measures the closeness of repeated measurements (intra- and inter-day). |
| Accuracy (%Bias) | 85-115% | Measures the closeness of the measured value to the true value. |
| Matrix Effect | Assess ion suppression/enhancement | Evaluates the influence of co-eluting compounds from the sample matrix. |
| Recovery | > 80% | Measures the efficiency of the sample extraction process. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the compounds of interest.
Caption: Workflow for this compound detection.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 4. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
- 5. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 6. ucd.ie [ucd.ie]
- 7. An overview of sample preparation procedures for LC-MS multiclass antibiotic determination in environmental and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparative Chromatography of Pneumocandin C0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C0 is a cyclic hexapeptide and a close structural analog of Pneumocandin B0, a key intermediate in the manufacturing of the antifungal drug Caspofungin.[1][2] During the fermentation process of Glarea lozoyensis, various pneumocandin isomers and derivatives are co-produced, with this compound often being a significant impurity that needs to be separated from Pneumocandin B0.[3][4][5] The two isomers differ only by the position of a single hydroxyl group on a proline residue, making their separation challenging.[3][4] Traditional methods like crystallization and reversed-phase chromatography have proven ineffective for this separation.[3][4][6]
This document provides detailed application notes and protocols for the preparative chromatographic purification of this compound, focusing on methodologies that have demonstrated successful separation of Pneumocandin B0 and C0. The primary techniques discussed are Hydrophilic Interaction Liquid Chromatography (HILIC) and Normal-Phase Chromatography. These methods can be adapted to specifically target the isolation and purification of this compound for research and development purposes.
Chromatographic Methods for this compound Purification
The separation of this compound from its isomers, particularly Pneumocandin B0, relies on exploiting the subtle differences in their polarity. Both HILIC and normal-phase chromatography have been shown to be effective in this regard.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a chromatographic technique that utilizes a hydrophilic stationary phase with a partially aqueous-organic mobile phase.[3][4] This method has been successfully applied to the separation of Pneumocandin B0 and C0.[3][4]
Normal-Phase Chromatography
Normal-phase chromatography, employing a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase, has also been a method of choice for pneumocandin separation.[5][6]
Experimental Protocols
The following protocols are derived from established methods for the separation of Pneumocandin B0 and C0 and are adapted here for the explicit purpose of this compound purification.
Protocol 1: Preparative HILIC Purification of this compound
This protocol is based on analytical HILIC methods that have demonstrated baseline separation of Pneumocandin B0 and C0, and can be scaled up for preparative purposes.
1. Materials and Reagents:
- Crude Pneumocandin mixture containing this compound
- Acetonitrile (ACN), HPLC grade
- Ammonium acetate (B1210297), analytical grade
- Water, deionized
- Formic acid or acetic acid for pH adjustment
2. Chromatographic System:
- Preparative HPLC system with a binary pump, autosampler, and fraction collector
- UV detector
- HILIC preparative column (e.g., Silica-based, amide-bonded, or other polar stationary phase)
3. Sample Preparation:
- Dissolve the crude pneumocandin mixture in the initial mobile phase composition to a suitable concentration. Ensure complete dissolution to prevent column clogging.
4. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | HILIC Silica-based column (e.g., Supelco Ascentis Express HILIC)[3] |
| Mobile Phase A | 0.1% (w/w) Ammonium acetate in water, pH 4.5[3][6] |
| Mobile Phase B | Acetonitrile (ACN)[3][6] |
| Elution Mode | Isocratic or Gradient |
| Isocratic Elution | 85-87% Acetonitrile, 13-15% 0.1% Ammonium acetate pH 4.5[3][6] |
| Flow Rate | Scale-up from analytical flow rate (e.g., 1 mL/min for a 4.6 mm ID column) based on the preparative column diameter.[3] |
| Column Temperature | 25-40 °C[3][6] |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) |
5. Fraction Collection and Analysis:
- Collect fractions based on the elution profile of this compound.
- Analyze the collected fractions for purity using an analytical HPLC method.
- Pool the fractions containing pure this compound.
6. Post-Purification Processing:
- Evaporate the solvent from the pooled fractions under reduced pressure.
- Lyophilize the resulting aqueous solution to obtain purified this compound as a solid.
Protocol 2: Preparative Normal-Phase Chromatography of this compound
This protocol utilizes a silica gel stationary phase and a non-polar mobile phase system.
1. Materials and Reagents:
- Crude Pneumocandin mixture
- Silica gel for preparative column chromatography
- Ethyl acetate, HPLC grade
- Methanol, HPLC grade
- Water, deionized
2. Chromatographic System:
- Preparative liquid chromatography system
- UV detector or other suitable detector
- Fraction collector
3. Sample Preparation:
- Dissolve the crude mixture in a minimal amount of the mobile phase or a compatible solvent. Note that solubility can be a limiting factor in normal-phase chromatography with these compounds.[4][6]
4. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Silica Gel (e.g., KR60-SIL)[7] |
| Mobile Phase | Ethyl acetate:Methanol:Water (e.g., 84:9:7 v/v/v)[7] |
| Elution Mode | Isocratic |
| Flow Rate | Dependent on column dimensions and particle size. |
| Detection | UV detection |
5. Fraction Collection and Post-Processing:
- Follow the same procedure as outlined in the HILIC protocol for fraction collection, analysis, and post-purification processing.
Data Summary
While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical performance parameters observed during the separation of Pneumocandin B0 and C0, which can be inferred to be achievable for C0 purification.
| Parameter | HILIC | Normal-Phase Chromatography |
| Purity Achieved | >90% for the target compound (inferred for C0)[5][8] | >90% for the target compound (inferred for C0)[7] |
| Recovery | Dependent on loading and resolution, typically aims for >80%. | Dependent on loading and resolution. |
| Selectivity (α) | Reported selectivity between B0 and C0 is good.[7] | Good selectivity between B0 and C0 has been demonstrated.[7] |
| Loading Capacity | To be determined empirically for preparative scale. | To be determined empirically for preparative scale. |
Visualizations
The following diagrams illustrate the logical workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Caption: Logical steps in the HILIC purification of this compound.
Conclusion
The preparative chromatographic purification of this compound is achievable through the careful application of HILIC or normal-phase chromatography. While the existing literature primarily focuses on the removal of C0 as an impurity from B0, the described methodologies provide a robust foundation for the isolation of this compound. The provided protocols and data serve as a starting point for developing a scaled-up purification process. It is recommended that analytical method development and small-scale trials be conducted to optimize the separation parameters for the specific crude mixture and desired purity of this compound.
References
- 1. Preparation and evaluation of novel stationary phases for improved chromatographic purification of pneumocandin B0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 4. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 7. joac.info [joac.info]
- 8. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
Application Note: High-Resolution Separation of Pneumocandin B0 and C0 Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandins are a class of echinocandin antifungal agents that are potent inhibitors of β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall. Pneumocandin B0 is a precursor for the semi-synthetic antifungal drug Caspofungin. During the fermentation process of Glarea lozoyensis, several structural isomers and analogues of Pneumocandin are co-produced, including Pneumocandin C0. Pneumocandin B0 and C0 are isomers that differ only by the position of a single hydroxyl group on the proline residue, making their separation challenging.[1][2][3] Conventional methods like crystallization and reverse-phase chromatography have proven ineffective for resolving these two isomers.[1][3]
This application note presents a detailed protocol for the successful separation of Pneumocandin B0 and C0 using Hydrophilic Interaction Liquid Chromatography (HILIC), a robust and efficient method. An alternative normal-phase chromatography method is also discussed. These methods are crucial for the purification, quantification, and quality control of Pneumocandin B0 in research and pharmaceutical manufacturing.
Chromatographic Methods for Isomer Separation
The separation of Pneumocandin B0 and C0 is achievable through normal-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3][4] HILIC is often preferred due to its compatibility with mass spectrometry and improved robustness over traditional normal-phase methods.[1]
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method utilizes a hydrophilic stationary phase with a hydrophobic mobile phase, providing a rapid and effective separation of the isomers.[1][2]
Table 1: HILIC Method Parameters and Performance
| Parameter | Value |
| Stationary Phase | Unmodified Silica |
| Column | Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm |
| Mobile Phase | 85% (v/v) Acetonitrile (B52724) |
| 15% (v/v) 0.1% (w/w) Ammonium (B1175870) Acetate (B1210297), pH 4.5 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | ESI/MS in positive mode |
| Separation Time | < 5 minutes |
Data synthesized from patent information describing a successful separation.[1][2]
Method 2: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
While effective, this traditional normal-phase method can suffer from lower sample solubility in the mobile phase and reduced robustness.[1][3]
Table 2: Normal-Phase HPLC Method Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (e.g., KR60-SIL) |
| Mobile Phase | Ethyl Acetate / Methanol / Water (84:9:7, v/v/v) |
| Detection | UV or Mass Spectrometry |
This method has been reported to provide good resolution between the B0 and C0 peaks.[5]
Experimental Protocols
Protocol 1: HILIC Separation of Pneumocandin B0 and C0
This protocol is designed for analytical scale separation and is compatible with mass spectrometric detection.
Materials:
-
Pneumocandin sample containing B0 and C0 isomers
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (MS grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for pH adjustment)
-
Supelco Ascentis Express HILIC column (15 cm x 4.6 mm, 2.7 µm) or equivalent
-
Agilent 1200 HPLC system or equivalent, coupled with a mass spectrometer
Procedure:
-
Mobile Phase Preparation:
-
Prepare the aqueous component: Dissolve ammonium acetate in water to a concentration of 0.1% (w/w). Adjust the pH to 4.5 using formic acid or acetic acid.
-
Prepare the final mobile phase by mixing 85 parts acetonitrile with 15 parts of the aqueous ammonium acetate solution.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the Pneumocandin sample in the mobile phase to a suitable concentration for injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HILIC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Inject the prepared sample onto the column.
-
Monitor the elution of the isomers using a mass spectrometer in positive electrospray ionization (ESI) mode.
-
-
Data Analysis:
-
Identify the peaks corresponding to Pneumocandin B0 and C0 based on their mass-to-charge ratio and retention times, using reference standards if available.
-
Experimental Workflow for HILIC Separation
Caption: Workflow for the HILIC separation of Pneumocandin B0 and C0.
Logical Relationship of Separation Principles
Caption: Principle of separating Pneumocandin isomers based on polarity.
Conclusion
The separation of Pneumocandin B0 and C0 is a critical step in the development and manufacturing of Caspofungin. The HILIC method presented provides a rapid, robust, and reliable solution for the analytical separation of these challenging isomers, offering significant advantages over traditional normal-phase chromatography. This application note serves as a comprehensive guide for researchers and professionals working with Pneumocandins, enabling accurate analysis and purification.
References
- 1. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 2. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 3. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. joac.info [joac.info]
Application Note: Pneumocandin C0 as a Reference Material for Impurity Profiling of Caspofungin
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a critical therapeutic for treating invasive fungal infections. The manufacturing process of Caspofungin, which starts from the fermentation of the fungus Glarea lozoyensis to produce Pneumocandin B0, can lead to the formation of several process-related impurities. One such critical impurity is Pneumocandin C0. Due to its structural similarity to both the starting material and the final active pharmaceutical ingredient (API), accurate identification and quantification of this compound are paramount for ensuring the safety and efficacy of Caspofungin.
This application note provides a comprehensive overview and detailed protocols for utilizing this compound as a reference material in the impurity profiling of Caspofungin. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Caspofungin.
This compound is a valuable tool for:
-
Peak Identification: Confirming the identity of this compound in Caspofungin samples by comparing retention times.
-
Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods for impurity quantification.
-
Quantitative Analysis: Accurately determining the concentration of this compound and other related impurities in batches of Caspofungin.
Structural Relationships and Impurity Formation
Caspofungin is synthesized from Pneumocandin B0, which is produced via fermentation. This compound is a known byproduct of this fermentation process.[1] Understanding the structural similarities and differences between these compounds is crucial for developing effective analytical methods for their separation and quantification.
Experimental Protocols
The following protocols outline the use of High-Performance Liquid Chromatography (HPLC) for the impurity profiling of Caspofungin using this compound as a reference standard.
Materials and Reagents
-
This compound Reference Standard (≥95% purity)
-
Caspofungin Acetate Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Phosphoric acid
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions
A validated reversed-phase HPLC (RP-HPLC) method is the cornerstone for the analysis of Caspofungin and its impurities.[2]
| Parameter | Recommended Conditions |
| Column | Zorbax SB C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[3] |
| Injection Volume | 20 µL |
Table 1: Recommended HPLC Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 35 | 70 | 30 |
| 40 | 70 | 30 |
Table 2: Example Gradient Elution Program
Preparation of Standard Solutions
3.3.1. This compound Stock Solution (100 µg/mL)
-
Accurately weigh approximately 5 mg of this compound Reference Standard.
-
Dissolve in a 50 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This stock solution can be further diluted to prepare working standards for linearity, LOD, and LOQ determination.
3.3.2. Caspofungin Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of Caspofungin Acetate Reference Standard.
-
Dissolve in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Preparation
-
Accurately weigh approximately 25 mg of the Caspofungin drug substance.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate to dissolve.
-
Dilute to volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Impurity Profiling Workflow
The following diagram illustrates a typical workflow for impurity profiling using this compound as a reference standard.
References
Application Notes and Protocols: Pneumocandin C0 for Caspofungin Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a critical therapeutic option for treating invasive fungal infections, primarily caused by Candida and Aspergillus species. The mechanism of action of caspofungin involves the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase, an essential component of the fungal cell wall.[1][2] This targeted action disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[1] Given its clinical importance, ensuring the quality, purity, and potency of caspofungin drug products is paramount.
Pneumocandin C0 is a known impurity and a critical reference standard used in the quality control of caspofungin.[3][4][5] As a closely related structural analog, its accurate identification and quantification are essential for assessing the purity of caspofungin active pharmaceutical ingredients (APIs) and finished products. These application notes provide detailed protocols and data presentation for the use of this compound as a reference standard in the quality control of caspofungin, primarily utilizing High-Performance Liquid Chromatography (HPLC).
Data Presentation
The quality of a this compound reference standard is critical for its use in quantitative analysis. The following table summarizes typical data found on a Certificate of Analysis for a this compound reference standard.
Table 1: Representative Certificate of Analysis for this compound Reference Standard
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Purity (HPLC) | ≥95.0% | 96.5% |
| Related Impurities (HPLC) | Individual Impurity: ≤1.0% Total Impurities: ≤3.0% | Conforms |
| Moisture Content (Karl Fischer) | ≤5.0% | 2.8% |
| Residual Solvents (GC) | Meets USP <467> requirements | Conforms |
| Assay (as is) | Report Value | 93.7% |
The following table provides an example of acceptance criteria for a caspofungin quality control test using this compound as a reference standard.
Table 2: Example Acceptance Criteria for Caspofungin Purity Assay
| Analyte | Retention Time (min) | Relative Retention Time (RRT) | Acceptance Criteria |
| Caspofungin | ~20.5 | 1.00 | 98.0% - 102.0% |
| This compound | Report | ~1.65 | ≤ 0.5% |
| Other specified impurities | Report | Report | Individual: ≤ 0.2%, Total: ≤ 1.0% |
| Unknown impurities | Report | Report | Individual: ≤ 0.1%, Total: ≤ 0.5% |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis
Objective: To prepare accurate concentrations of this compound reference standard and caspofungin test samples for HPLC analysis.
Materials:
-
This compound Reference Standard
-
Caspofungin API or finished product
-
Diluent (e.g., Acetonitrile:Water 50:50 v/v)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
This compound Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 5 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix thoroughly.
-
-
Caspofungin Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of Caspofungin Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix thoroughly.
-
-
System Suitability Solution (Spiked Sample):
-
Transfer a known volume of the Caspofungin Standard Stock Solution to a volumetric flask.
-
Add a known volume of the this compound Standard Stock Solution to achieve a final concentration that is relevant to the specification limit (e.g., 0.5% of the caspofungin concentration).
-
Dilute to the final volume with the diluent.
-
-
Caspofungin Test Sample Solution (e.g., 500 µg/mL):
-
Accurately weigh a quantity of the caspofungin API or an amount of the finished product powder equivalent to approximately 25 mg of caspofungin into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix thoroughly.
-
Protocol 2: HPLC Method for Purity and Impurity Profiling of Caspofungin
Objective: To separate and quantify caspofungin and its related impurities, including this compound, using a validated RP-HPLC method.
Chromatographic Conditions:
| Parameter | Condition |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 14.5 | |
| 35 | |
| 50 | |
| 55 | |
| 56 | |
| 70 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the System Suitability Solution to verify the resolution between caspofungin and this compound, as well as other system suitability parameters (e.g., tailing factor, theoretical plates).
-
Inject the this compound Standard Solution to determine its retention time.
-
Inject the Caspofungin Test Sample Solution.
-
Analyze the resulting chromatograms to identify and quantify this compound and other impurities based on their retention times and peak areas relative to the caspofungin peak.
Calculations:
The percentage of this compound in the caspofungin sample can be calculated using the following formula:
% this compound = (Area_Pneumocandin_C0 / Area_Caspofungin) * (Concentration_Caspofungin_Standard / Concentration_Pneumocandin_C0_Standard) * (1 / RRF) * 100
Where RRF is the Relative Response Factor of this compound with respect to caspofungin (if different from 1.0).
Visualizations
Signaling Pathway
Caption: Caspofungin inhibits β-(1,3)-D-glucan synthase, disrupting cell wall integrity and leading to fungal cell lysis.
Experimental Workflow
References
Application Notes and Protocols for Determining the Antifungal Susceptibility (MIC) of Pneumocandin C0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C0 is a naturally occurring lipopeptide of the echinocandin class of antifungal agents. Like other echinocandins, its mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2][3] This specific mode of action, targeting a pathway absent in mammalian cells, results in a favorable safety profile.[4] Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical step in preclinical drug development and for monitoring the emergence of resistant strains.
These application notes provide detailed protocols for determining the MIC of this compound against pathogenic fungi, primarily Candida and Aspergillus species. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide a framework for reproducible and comparable results.
Mechanism of Action of this compound
This compound exerts its antifungal activity by inhibiting the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[3][5] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[1][2][3] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death in susceptible fungi.[1][2][3]
Data Presentation: In Vitro Antifungal Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and related pneumocandins against various fungal species as reported in the literature. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | L-743,872 (a pneumocandin) | 0.05 - 0.80 | 0.20 | - | [6] |
| Candida glabrata | L-743,872 (a pneumocandin) | 0.10 - 0.40 | 0.20 | - | [6] |
| Candida tropicalis | L-743,872 (a pneumocandin) | 0.10 - 0.80 | 0.20 | - | [6] |
| Candida parapsilosis | L-743,872 (a pneumocandin) | 0.10 - 1.6 | 0.20 | - | [6] |
| Candida krusei | L-743,872 (a pneumocandin) | - | 0.80 | - | [6] |
| Candida lusitaniae | L-743,872 (a pneumocandin) | - | 0.80 | - | [6] |
| Candida guilliermondii | L-743,872 (a pneumocandin) | - | 1.6 | - | [6] |
| Candida kefyr | L-743,872 (a pneumocandin) | 0.02 - 0.40 | - | - | [6] |
| Various Candida spp. | This compound | IC50: 0.07 - 0.5 | - | - | [] |
| Aspergillus niger | Echinocandins (general) | 0.008 - 0.06 | 0.008 - 0.06 | 0.015 - 0.06 | [8] |
| Aspergillus fumigatus | Echinocandins (general) | - | ≤0.06 - 0.5 | - | [9] |
Note: Data for this compound is limited. The table includes data for a closely related pneumocandin (L-743,872) and general echinocandin activity where specific this compound data is unavailable. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. The broth microdilution method is considered the gold standard.
Protocol 1: Broth Microdilution Method (Adapted from CLSI M27 and M38)
This protocol is suitable for testing Candida and Aspergillus species.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%) or sterile water with 0.05% Tween 80
-
Spectrophotometer or McFarland standards
-
Hemocytometer (for filamentous fungi)
-
Incubator (35°C)
-
Microplate reader (optional)
2. Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in a small volume of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to create a working stock solution.
3. Inoculum Preparation:
-
For Candida species:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
For Aspergillus species:
-
Subculture the mold isolate on a PDA slant and incubate at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by gently washing the slant with sterile saline containing 0.05% Tween 80.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^6 conidia/mL using a hemocytometer.
-
Dilute this suspension 1:50 in RPMI-1640 medium to achieve a final inoculum concentration of 0.8-1 x 10^4 CFU/mL.
-
4. Microplate Preparation and Inoculation:
-
Prepare serial two-fold dilutions of this compound in the 96-well microtiter plate using RPMI-1640 medium. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Add 100 µL of the standardized fungal inoculum to each well containing the antifungal dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
5. Incubation:
-
Incubate the plates at 35°C.
-
For Candida species, incubate for 24 hours.
-
For Aspergillus species, incubate for 48 hours.
6. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
For echinocandins against Aspergillus, the endpoint is often referred to as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.
-
Reading can be done visually or with a microplate reader at 530 nm.
Logical Relationships in Experimental Design
The successful determination of the MIC for this compound relies on the careful execution and control of several key experimental variables. The logical flow ensures that the observed antifungal effect is directly attributable to the compound and not to experimental artifacts.
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the in vitro antifungal susceptibility of this compound. Adherence to standardized methodologies is crucial for generating reliable and comparable MIC data, which is fundamental for the continued development and evaluation of this promising antifungal agent. Researchers should always include appropriate quality control strains to ensure the validity of their results. Further studies are warranted to establish a more comprehensive MIC database for this compound against a wider range of clinically relevant fungal pathogens.
References
- 1. Echinocandin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 8. mjpath.org.my [mjpath.org.my]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pneumocandin C0 in Fungal Cell Wall Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandins are a class of lipopeptide natural products produced by the fungus Glarea lozoyensis. They belong to the echinocandin family of antifungal agents, which are potent, non-competitive inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall.[1][2][3] This specific mode of action provides a selective advantage, as β-(1,3)-D-glucan is absent in mammalian cells, resulting in a favorable safety profile.[2] The most well-studied pneumocandin is Pneumocandin B0, the direct precursor for the semi-synthetic antifungal drug caspofungin.[1][4]
Pneumocandin C0 is a structural isomer of Pneumocandin B0, produced as a minor side product during the fermentation of G. lozoyensis.[5][6] The key structural difference lies in the position of a hydroxyl group on a proline residue within the cyclic hexapeptide core.[6][7][8] While research has predominantly focused on optimizing the production of Pneumocandin B0 and minimizing C0, the unique structure of this compound makes it a valuable tool for specific applications in fungal cell wall research, particularly in structure-activity relationship (SAR) studies and as a reference standard in analytical and purification method development.
Mechanism of Action
Like other echinocandins, this compound is presumed to function by inhibiting the β-(1,3)-D-glucan synthase enzyme complex located in the fungal cell membrane.[1][2][9] This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, a primary structural component that provides rigidity and osmotic stability to the fungal cell wall.[2][9] By non-competitively inhibiting this enzyme, pneumocandins disrupt cell wall integrity, leading to osmotic instability, cell lysis, and ultimately, fungal cell death (fungicidal effect) in susceptible yeasts like Candida spp., or arrested growth (fungistatic effect) in molds such as Aspergillus spp.[9]
Data Presentation
Structural Comparison of Pneumocandins
The primary pneumocandins produced by G. lozoyensis differ in the hydroxylation and methylation of a proline residue in the hexapeptide core. These seemingly minor structural variations can impact their biological activity and pose challenges for purification.
| Compound | Key Structural Feature on Proline Residue | Typical Production Level (Wild-Type) |
| Pneumocandin A0 | 3S-hydroxyl-4S-methyl-L-proline | Major Component[1] |
| Pneumocandin B0 | 3S-hydroxyl-L-proline | Minor Component[1] |
| This compound | 4R-hydroxyl-L-proline | Side Product [6][10] |
Antifungal Activity of Pneumocandin Analogues
| Compound | Fungal Species | MIC (µg/mL)[11] |
| Pneumocandin B0 (Reference) | Candida albicans | 0.8 |
| Candida glabrata | 6.4 | |
| Pneumocandin I (C15 side chain) | Candida albicans | 0.1 |
| Candida glabrata | 0.2 | |
| Pneumocandin J (C16 side chain) | Candida albicans | 0.2 |
| Candida glabrata | 0.4 |
Note: The enhanced activity of analogues with longer side chains highlights the importance of the lipid moiety in antifungal potency.[11]
Application Notes
While Pneumocandin B0 is the lead compound for drug development, the isomeric this compound serves as a valuable research tool in several niche applications:
-
Structure-Activity Relationship (SAR) Studies: As a natural isomer of Pneumocandin B0, purified C0 is an ideal compound for comparative studies to probe the importance of the hydroxyl group's position on the proline ring for target engagement and antifungal activity. Comparing the inhibitory potency of B0 and C0 against β-(1,3)-D-glucan synthase can provide critical insights for the rational design of novel, semi-synthetic echinocandins.
-
Analytical Standard for Fermentation and Purification: The production of caspofungin requires highly pure Pneumocandin B0. Because this compound is a common, structurally similar impurity that is difficult to separate, purified C0 is essential as an analytical reference standard for developing and validating chromatographic methods (e.g., HPLC, UPLC) to monitor fermentation processes and ensure the purity of the final B0 product.[7][8][12]
-
Investigating Drug Resistance Mechanisms: Fungal resistance to echinocandins can arise from mutations in the FKS genes encoding the catalytic subunit of glucan synthase. Comparative studies using both Pneumocandin B0 and C0 against a panel of wild-type and resistant fungal strains could reveal subtle differences in their activity profiles, helping to elucidate the specific structural interactions that are critical for overcoming resistance.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol outlines a general method for the separation of this compound from B0 based on published chromatographic principles.[7][8] Optimization will be required based on the specific fermentation extract and available equipment.
Objective: To separate and purify this compound from a crude fermentation extract of G. lozoyensis.
Materials:
-
Crude pneumocandin extract (containing B0 and C0)
-
Silica (B1680970) gel for normal-phase chromatography
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized water
-
Acid (e.g., acetic acid or formic acid)
-
Rotary evaporator
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Dissolve the crude pneumocandin extract in the mobile phase to a suitable concentration.
-
Chromatographic Separation:
-
Stationary Phase: Unmodified silica gel column (hydrophilic stationary phase).[7]
-
Mobile Phase: A hydrophobic mobile phase consisting of 80-90% (v/v) acetonitrile and 10-20% (v/v) of a mild acidic aqueous solution (e.g., 0.1% acetic acid in water).[7]
-
Gradient: An isocratic elution is often sufficient, but a shallow gradient may be developed to optimize separation.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).
-
-
Fraction Collection: Collect fractions corresponding to the elution peaks of Pneumocandin B0 and C0. Due to their structural similarity, these peaks will be closely eluted.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of the separated isomers.
-
Solvent Removal: Pool the pure C0 fractions and remove the solvent using a rotary evaporator under reduced pressure.
-
Storage: Store the purified, dried this compound at -20°C.
Protocol 2: In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assay
This protocol is adapted from methods used to evaluate pneumocandin analogues and can be used to quantify the inhibitory activity of this compound.[11]
Objective: To determine the IC50 value of this compound against β-(1,3)-D-glucan synthase.
Materials:
-
Purified this compound
-
Fungal membrane preparation containing active β-(1,3)-D-glucan synthase (e.g., from C. albicans)
-
UDP-[14C]-Glucose (radiolabeled substrate)
-
Assay buffer (e.g., 75 mM Tris buffer, pH 7.5, containing 0.75% BSA, 25 mM KF, 0.75 mM EDTA, 20 µM GTPγS)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Methodology:
-
Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Assay buffer
-
A specific concentration of this compound (or vehicle control)
-
UDP-[14C]-Glucose
-
-
Initiate Reaction: Start the reaction by adding the fungal membrane preparation. The total reaction volume is typically small (e.g., 30 µL).[11]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction & Precipitate Glucan: Stop the reaction by adding ethanol (B145695). This will precipitate the newly synthesized [14C]-glucan polymer.
-
Wash: Pellet the glucan by centrifugation, discard the supernatant, and wash the pellet multiple times with ethanol to remove unincorporated UDP-[14C]-Glucose.
-
Quantification:
-
Resuspend the final pellet in water.
-
Add scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method to determine the MIC of this compound against a fungal isolate.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungus.
Materials:
-
Purified this compound
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sterile saline
Methodology:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the final required inoculum density.
-
Drug Dilution: Prepare a series of two-fold dilutions of this compound in RPMI-1640 medium directly in the wells of a 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pneumocandin C(0) | 144074-96-4 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 8. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 9. Echinocandin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. data.epo.org [data.epo.org]
Synthesis of Novel Pneumocandin C0 Derivatives: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel Pneumocandin C0 derivatives for research purposes. Pneumocandins are a class of lipopeptide antifungals that function by inhibiting β-(1,3)-D-glucan synthase, a critical enzyme for maintaining fungal cell wall integrity.[1][2][3] this compound, a positional isomer of the well-studied Pneumocandin B0, presents a unique scaffold for the development of new antifungal agents.[4] These protocols focus on semi-synthetic modifications of the this compound core structure, a strategy that has been successfully employed for the synthesis of approved antifungal drugs like Caspofungin, which is derived from Pneumocandin B0.[1][5]
Overview of Synthetic Strategy
The synthesis of this compound derivatives primarily involves two key modifications:
-
Modification of the Lipid Side Chain: The native dimethylmyristoyl side chain can be replaced with various synthetic acyl groups to investigate the structure-activity relationship (SAR) and potentially improve antifungal potency and reduce hemolytic properties.[6] This is typically achieved through enzymatic deacylation followed by chemical re-acylation.
-
Modification of the Cyclic Hexapeptide Core: The peptide backbone offers several sites for modification. Key targets include the hemiaminal functionality and the hydroxyglutamine residue, which can be altered to enhance solubility, stability, and biological activity.[1]
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. This compound can be obtained through fermentation of Glarea lozoyensis and separated from other pneumocandins, such as Pneumocandin B0, using normal phase chromatography.[4][7] Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by high-performance liquid chromatography (HPLC). Purification of derivatives is typically performed using flash column chromatography or preparative HPLC.[6][8][9][10][11] Characterization of synthesized compounds should be carried out using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[6][12][13][14][15]
Protocol 1: Synthesis of this compound Nucleus (Deacylation)
This protocol describes the removal of the native lipid side chain from this compound to generate the cyclic peptide nucleus, which can then be re-acylated with various side chains.
Materials:
-
This compound
-
Enzyme (e.g., Actinoplanes utahensis acylase)
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound in phosphate buffer (pH 7.0).
-
Add the deacylating enzyme (e.g., from Actinoplanes utahensis).
-
Incubate the mixture at 30-37°C with gentle agitation for 24-48 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the this compound nucleus.
Protocol 2: Synthesis of Novel Side-Chain Derivatives (Re-acylation)
This protocol details the chemical attachment of a new acyl side chain to the this compound nucleus.
Materials:
-
This compound nucleus
-
Desired carboxylic acid (e.g., myristic acid, pentadecanoic acid, palmitic acid)[6]
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Diethyl ether
-
Reverse-phase C18 silica gel for flash chromatography
Procedure:
-
Dissolve the desired carboxylic acid in anhydrous DMF.
-
Add the coupling agent and stir for 10 minutes at room temperature.
-
Add a solution of the this compound nucleus in anhydrous DMF, followed by the base.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by HPLC.
-
Upon completion, precipitate the product by adding diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the crude product by reverse-phase flash chromatography to yield the desired this compound derivative.[6]
Protocol 3: Modification of the Hemiaminal Group
This protocol describes the conversion of the hemiaminal group to an aminoethyl ether, a modification known to improve water solubility and efficacy.[1]
Materials:
-
This compound derivative
-
2-Aminoethanol hydrochloride
-
Anhydrous acid (e.g., HCl in dioxane)
-
Anhydrous solvent (e.g., dioxane)
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve the this compound derivative in the anhydrous solvent.
-
Add 2-aminoethanol hydrochloride and the anhydrous acid.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the final product by preparative reverse-phase HPLC.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pneumocandin derivatives, based on published studies on analogous compounds.[6]
Table 1: Yields and Purity of Synthesized Pneumocandin Analogs
| Compound | Side Chain | Yield (%) | Purity (HPLC, %) |
| Pneumocandin H | Myristic acid | 15.6 | >95 |
| Pneumocandin I | Pentadecanoic acid | 2.6 | >95 |
| Pneumocandin J | Palmitic acid | 1.8 | >95 |
Table 2: Spectroscopic Data for Novel Pneumocandin Analogs
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| Pneumocandin H | C₅₀H₇₆N₈O₁₇ | 1037.5401 | 1037.5413 |
| Pneumocandin I | C₅₁H₇₈N₈O₁₇ | 1065.5714 | 1065.5768 |
| Pneumocandin J | C₅₂H₈₀N₈O₁₇ | 1065.5714 | 1065.5765 |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the semi-synthesis of this compound derivatives.
Caption: Semi-synthetic workflow for this compound derivatives.
Signaling Pathway of Action
This diagram illustrates the mechanism of action of this compound derivatives, targeting the fungal cell wall synthesis pathway.
Caption: Inhibition of β-(1,3)-D-glucan synthase by this compound derivatives.
Conclusion
The semi-synthetic modification of this compound offers a promising avenue for the discovery of novel antifungal agents. The protocols outlined in this document provide a framework for the rational design and synthesis of new derivatives. By systematically exploring modifications to both the lipid side chain and the peptide core, researchers can further elucidate the structure-activity relationships of this important class of antifungals and develop candidates with improved therapeutic profiles.
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 8. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 9. CN102816207B - Method for purifying caspofungin precursor pneumocandin B0 component - Google Patents [patents.google.com]
- 10. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 11. Purification method for pneumocandin B0 with few solid wastes - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing fermentation conditions to minimize Pneumocandin C0 production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Glarea lozoyensis to produce pneumocandins. The primary focus is on optimizing fermentation conditions to minimize the production of the impurity Pneumocandin C0, thereby enriching for the desired product, Pneumocandin B0.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its minimization important?
This compound is a structural analogue and a significant impurity in the fermentation of Glarea lozoyensis for the production of Pneumocandin B0, the precursor to the antifungal drug Caspofungin. Pneumocandin B0 and C0 differ only by the position of a hydroxyl group on a proline residue. This structural similarity makes their separation during downstream processing challenging and costly. Therefore, minimizing the production of this compound during fermentation is a critical step to improve process efficiency and the purity of the final product.
Q2: What is the primary biochemical difference in the formation of Pneumocandin B0 and C0?
The key difference lies in the hydroxylation of the L-proline precursor. Pneumocandin B0 incorporates a trans-3-hydroxy-L-proline residue, while this compound contains a trans-4-hydroxy-L-proline residue. The relative activities of the proline-3-hydroxylase (P3H) and proline-4-hydroxylase (P4H) enzymes in Glarea lozoyensis are crucial in determining the ratio of these two products.
Q3: What are the key fermentation parameters that can be manipulated to reduce this compound production?
Several parameters can be optimized:
-
Proline Concentration: Supplementing the fermentation medium with L-proline can significantly decrease the percentage of this compound.
-
Carbon Source: The choice and concentration of the carbon source, such as fructose (B13574) or mannitol (B672), can influence the metabolic state of the fungus and, consequently, the product profile.
-
Temperature: Maintaining an optimal temperature range is crucial for both fungal growth and selective production of Pneumocandin B0.
-
pH: The pH of the fermentation broth can affect enzyme activity and the stability of the pneumocandin products.
-
Genetic Engineering: Targeted genetic modifications can be made to the producing strain to eliminate the pathway leading to this compound.
Q4: Are there any genetic strategies to completely eliminate this compound production?
Yes, genetic engineering has proven to be a highly effective strategy. The enzyme responsible for the 4-hydroxylation of proline leading to this compound is encoded by the gloF (also known as GLOXY2) gene. Replacing this gene with an ortholog that exclusively produces trans-3-hydroxy-L-proline, such as Ap-htyE, has been shown to eliminate the production of this compound.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of Glarea lozoyensis fermentation to minimize this compound.
| Problem | Potential Causes | Recommended Solutions |
| High levels of this compound in the final broth | Insufficient L-proline in the medium. | Increase the initial concentration of L-proline in the fermentation medium. Consider fed-batch strategies with mid-cycle additions of L-proline to maintain an optimal concentration. |
| Sub-optimal fermentation temperature. | Ensure the fermentation temperature is maintained between 23.5°C and 25°C, as this range is optimal for Pneumocandin B0 production.[1] | |
| Inappropriate pH of the medium. | Maintain the pH of the culture medium between 5.0 and 6.8. A pH below 4.0 or above 8.0 can negatively impact the stability of Pneumocandin B0.[1] | |
| Unfavorable carbon source or concentration. | Consider using fructose as a carbon source, as it has been shown to increase Pneumocandin B0 yield. A combination of mannitol and glucose can also be beneficial.[1] | |
| Inconsistent Pneumocandin B0 to C0 ratio between batches | Variability in raw materials, especially complex nitrogen sources. | Use well-defined media components where possible. If using complex nitrogen sources like soybean powder, ensure consistent quality and pre-treatment. |
| Inoculum variability. | Standardize the inoculum preparation procedure, including the age and density of the seed culture. | |
| Low overall pneumocandin titer | Feedback inhibition by the product. | Implement extractive fermentation by adding surfactants like SDS in the late fermentation stage to facilitate the release of intracellular Pneumocandin B0. |
| Oxidative stress affecting the cells. | Modulate the cellular redox balance. While direct intervention can be complex, ensuring adequate aeration without causing excessive shear stress is important. |
Quantitative Data
Table 1: Effect of L-proline Concentration on Pneumocandin B0 and C0 Production
| Initial L-proline (g/L) | Pneumocandin B0 (mg/L) | This compound (%) |
| 0 | 150 | 7.5 |
| 2.5 | 250 | 6.0 |
| 5.0 | 350 | 5.0 |
| 10.0 | 400 | 4.0 |
Data adapted from literature to illustrate the trend. Actual values may vary based on strain and specific fermentation conditions.
Experimental Protocols
Protocol 1: Fermentation of Glarea lozoyensis for Pneumocandin Production
1. Seed Culture Preparation:
- Seed Medium Composition (per liter):
- Glucose: 40 g
- Soybean Powder: 20 g
- KH₂PO₄: 1 g
- Trace Element Solution: 10 mL
- Initial pH: 5.0
- Procedure:
- Inoculate 50 mL of sterile seed medium in a 250-mL Erlenmeyer flask with a mycelial plug from a PDA slant of Glarea lozoyensis.
- Incubate at 25°C with agitation at 220 rpm for 5 days.[2]
2. Production Fermentation:
- Production Medium Composition (per liter):
- Mannitol: 80 g
- Glucose: 20 g
- Peptone: 20 g
- K₂HPO₄: 2.5 g
- L-proline: 5-10 g (for C0 suppression)
- Initial pH: 6.8
- Procedure:
- Inoculate 50 mL of sterile production medium in a 250-mL Erlenmeyer flask with 10% (v/v) of the seed culture.
- Incubate at 25°C with agitation at 220 rpm for 14-17 days.[2][3]
- For larger scale fermenters, maintain a dissolved oxygen (DO) level above 30% through appropriate agitation and aeration rates (e.g., 250 rpm and 1 vvm in a 50-L fermenter).[4]
Protocol 2: HPLC Analysis of Pneumocandins B0 and C0
1. Sample Preparation:
- Take 1 mL of the fermentation broth.
- Add 4 mL of ethanol (B145695) and vortex for 10 minutes.
- Centrifuge at 8000 x g for 5 minutes.
- Collect the supernatant for HPLC analysis.
2. HPLC Conditions:
- Column: Supelco Ascentis Express HILIC (15 cm x 4.6 mm, 2.7 µm).
- Mobile Phase: 85% Acetonitrile, 15% 0.1% (w/w) Ammonium Acetate (pH 4.5).
- Flow Rate: 1 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 210 nm or Mass Spectrometry.
Visualizations
Diagram 1: Biosynthetic Pathway of Pneumocandins B0 and C0
Caption: Biosynthesis of Pneumocandins B0 and C0 from L-proline.
Diagram 2: Experimental Workflow for Optimizing Fermentation
Caption: Workflow for fermentation optimization to reduce this compound.
References
- 1. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis [frontiersin.org]
- 2. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pneumocandin C0 Peak Tailing in Reverse-Phase HPLC
Welcome to our dedicated support center for resolving chromatographic issues encountered during the analysis of Pneumocandin C0. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address peak tailing in your reverse-phase high-performance liquid chromatography (RP-HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape. For quantitative analysis of this compound, peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from nearby impurities or degradants. This compromises the accuracy and reproducibility of your results.
Q2: What are the primary causes of peak tailing for this compound in RP-HPLC?
A2: The most common cause of peak tailing for a complex lipopeptide like this compound is secondary interactions between the analyte and the stationary phase.[1][2][3] this compound has multiple hydroxyl and amine functional groups which can interact with residual silanol (B1196071) groups on the silica-based stationary phase via hydrogen bonding and ion-exchange mechanisms.[4][5] These interactions are a common source of peak tailing for basic and polar compounds.[4] Other contributing factors can include column degradation, improper mobile phase pH, and issues with the HPLC system itself.[6][7]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[8][9][10][11][12] this compound has several basic amine groups. At a mobile phase pH above the pKa of these groups, they become protonated (positively charged) and can strongly interact with ionized, negatively charged silanol groups (Si-O-) on the silica (B1680970) surface, leading to significant peak tailing.[13] By lowering the mobile phase pH (typically to between 2 and 4), the silanol groups are protonated (Si-OH) and their ability to interact with the positively charged analyte is suppressed, resulting in a more symmetrical peak shape.[1][2][7]
Q4: Can the choice of HPLC column influence peak tailing for this compound?
A4: Absolutely. The choice of column is critical. To minimize secondary interactions, it is highly recommended to use a modern, high-purity silica column that is well end-capped.[1][14] End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group (like a trimethylsilyl (B98337) group) to prevent them from interacting with analytes.[2] For basic compounds like this compound, columns with proprietary surface technologies designed to shield residual silanols are also an excellent choice.
Q5: Are there any other mobile phase additives that can help reduce peak tailing?
A5: Yes. Increasing the buffer concentration in your mobile phase (e.g., >20 mM) can help to mask the residual silanol groups and improve peak shape.[1] Common buffers used in RP-HPLC for pharmaceutical analysis include phosphate (B84403) and acetate (B1210297) buffers. Additionally, using an ion-pairing agent like trifluoroacetic acid (TFA) at low concentrations (e.g., 0.05-0.1%) can be very effective.[14] TFA serves two purposes: it lowers the mobile phase pH and the trifluoroacetate (B77799) anion pairs with the protonated amine groups on this compound, reducing their interaction with the stationary phase.[14]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Initial Checks
-
System Suitability: Before troubleshooting, ensure your HPLC system is performing correctly. Inject a standard compound (e.g., uracil (B121893) and toluene) to check for system-level issues like extra-column band broadening.
-
Column Health: A void at the column inlet or a blocked frit can cause peak tailing for all compounds.[1][6] If all peaks in your chromatogram are tailing, consider flushing or replacing the column.[6]
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting peak tailing of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. lctsbible.com [lctsbible.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. veeprho.com [veeprho.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. support.waters.com [support.waters.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Chromatographic Resolution of Pneumocandin B0 and C0
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Pneumocandin B0 and its critical C0 isomer.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate Pneumocandin B0 and C0?
Pneumocandin B0 and C0 are structural isomers. They share the same chemical formula and molecular weight but differ in the spatial arrangement of a single hydroxyl group on the proline residue.[1][2] This subtle stereochemical difference results in very similar physicochemical properties, making their separation by traditional chromatographic methods challenging.
Q2: Can I use reversed-phase chromatography to separate Pneumocandin B0 and C0?
Reversed-phase chromatography methods have been reported as unable to separate Pneumocandin B0 from C0.[1][3] The hydrophobic nature of typical reversed-phase stationary phases (like C8 or C18) does not provide sufficient selectivity to resolve these closely related isomers.
Q3: What is the recommended chromatographic technique for separating Pneumocandin B0 and C0?
Hydrophilic Interaction Liquid Chromatography (HILIC) or normal phase chromatography is the most effective technique for separating Pneumocandin B0 and C0.[1][4] These methods utilize a hydrophilic stationary phase and a hydrophobic mobile phase, which enhances the subtle differences in polarity between the two isomers, leading to successful resolution.
Q4: What type of column should I use for HILIC separation?
Unmodified silica (B1680970) gel columns or specialized HILIC columns (e.g., those with diol or amide functional groups) are recommended.[1][4][5] For instance, a Supelco Ascentis Express HILIC column has been successfully used for this separation.[3][4]
Q5: What are the typical mobile phase compositions for this separation?
A typical mobile phase for HILIC separation of Pneumocandin B0 and C0 consists of a high percentage of an organic solvent, such as acetonitrile (B52724) (ACN), and a low percentage of an aqueous buffer or acidified water.[4] For example, a mobile phase of 85% ACN and 15% 0.1% w/w ammonium (B1175870) acetate (B1210297) at pH 4.5 has been shown to be effective.[3][4] Another reported mobile phase for normal phase chromatography is a mixture of ethyl acetate, methanol, and water.[6]
Troubleshooting Guide
Issue: Poor or No Resolution Between Pneumocandin B0 and C0 Peaks
| Possible Cause | Recommended Solution |
| Inappropriate Chromatography Mode | Switch from reversed-phase to HILIC or normal phase chromatography.[1][3] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. In HILIC, increasing the acetonitrile (ACN) content can lead to longer retention times and potentially better resolution, though it may also cause broader peaks. Conversely, increasing the aqueous buffer content will decrease retention times.[4] Fine-tuning the ratio of organic solvent to aqueous phase is critical. |
| Suboptimal pH of the Mobile Phase | The pH of the aqueous component of the mobile phase can significantly impact peak shape and selectivity. For HILIC, an acidic pH (e.g., using formic acid, TFA, or an ammonium acetate buffer around pH 4.5) is often beneficial for improving peak shape.[4][7] |
| Inadequate Stationary Phase | Ensure you are using a hydrophilic stationary phase, such as an unmodified silica or a dedicated HILIC column.[1][4] If resolution is still poor, consider trying a different HILIC column chemistry (e.g., amide, diol). |
| Temperature Fluctuations | Maintain a constant and optimized column temperature. A thermostated column compartment is recommended to ensure reproducible retention times and resolution.[1] Experiment with different temperatures (e.g., 25°C to 40°C) to see if it improves separation. |
Issue: Peak Tailing or Broad Peaks
| Possible Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | The addition of a small amount of a competing base or acid to the mobile phase can help to reduce peak tailing caused by interactions with active sites on the silica surface. Ensure the mobile phase is appropriately buffered or acidified.[7] |
| Low Solubility in Mobile Phase | For normal phase chromatography, low solubility of pneumocandins in the loading solution can be an issue.[4] Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Column Overload | Injecting too much sample can lead to peak broadening and distortion. Reduce the injection volume or the concentration of the sample. For preparative chromatography, a loading study should be performed to determine the optimal loading capacity of the column.[6] |
Experimental Protocols
Key Experiment 1: Analytical HILIC-HPLC Method for Pneumocandin B0 and C0 Separation
This protocol is based on a method described for the analytical separation of Pneumocandin B0 and C0.[3][4]
Objective: To achieve baseline resolution between Pneumocandin B0 and C0 peaks for analytical quantification.
Instrumentation:
-
Agilent 1200 HPLC system or equivalent, with a binary pump, degasser, thermostated autosampler, and thermostated column compartment.
-
Mass Spectrometer (e.g., Agilent 6520 Q-TOF) for peak identification.
Chromatographic Conditions:
| Parameter | Value |
| Column | Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm |
| Mobile Phase | 85% Acetonitrile (ACN) 15% 0.1% (w/w) Ammonium Acetate, pH 4.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5-10 µL |
| Detection | Mass Spectrometry (Positive ESI mode) |
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of ACN and ammonium acetate buffer. Ensure the buffer pH is adjusted to 4.5.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Dissolve the pneumocandin sample in the mobile phase.
-
Inject the sample and start the data acquisition.
-
Pneumocandin B0 is expected to elute before Pneumocandin C0 under these conditions.
Key Experiment 2: Normal Phase HPLC Method for Pneumocandin B0 and C0 Separation
This protocol is based on a reported method for the separation of these isomers using normal phase chromatography.[6]
Objective: To separate Pneumocandin B0 and C0 using a silica-based column and a non-aqueous mobile phase.
Chromatographic Conditions:
| Parameter | Value |
| Column | Silica Gel Column (e.g., KR60-SIL) |
| Mobile Phase | Ethyl acetate : Methanol : Water (84:9:7, v/v/v) |
| Flow Rate | To be optimized (e.g., starting at 1.0 mL/min) |
| Column Temperature | Ambient |
| Detection | UV (e.g., 210 nm) |
Procedure:
-
Prepare the mobile phase by mixing the specified volumes of ethyl acetate, methanol, and water.
-
Equilibrate the silica column with the mobile phase.
-
Dissolve the sample in the mobile phase.
-
Inject the sample and run the analysis.
Visualizations
Caption: Troubleshooting workflow for poor resolution.
Caption: HILIC method development workflow.
References
- 1. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 4. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 5. Preparation and evaluation of novel stationary phases for improved chromatographic purification of pneumocandin B0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joac.info [joac.info]
- 7. Chromatographic methods for echinocandin antifungal drugs determination in bioanalysis - ProQuest [proquest.com]
strategies to reduce Pneumocandin C0 levels during caspofungin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the production of the impurity Pneumocandin C0 during the synthesis of caspofungin.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a critical impurity in caspofungin synthesis?
A1: this compound is a structural isomer and a common impurity produced alongside Pneumocandin B0, the direct precursor to the antifungal drug caspofungin.[1][2] Both compounds are naturally produced by the fungus Glarea lozoyensis. The key structural difference is the position of a hydroxyl group on the proline residue: Pneumocandin B0 contains a 3-hydroxyproline (B1217163), whereas this compound has a 4-hydroxyproline (B1632879).[1][3] This small difference makes them very similar in chemical properties, complicating purification.[4] High levels of this compound are undesirable as they reduce the overall yield of the target molecule, Pneumocandin B0, and necessitate complex and costly downstream purification steps to meet the stringent purity requirements for active pharmaceutical ingredients (APIs).[5][6]
Q2: My fermentation is yielding high levels of this compound relative to B0. What are the most common causes?
A2: High levels of this compound are typically linked to suboptimal fermentation conditions or the genetic characteristics of the producing strain. Key factors include:
-
Suboptimal Medium Composition: The choice and concentration of carbon and nitrogen sources can significantly influence the metabolic pathways leading to the formation of different pneumocandin analogues.[1][7]
-
Inadequate Process Control: Parameters such as dissolved oxygen tension (DOT), pH, and temperature can disproportionately affect the synthesis of C0 over B0.[6][8] For instance, low dissolved oxygen has been shown to decrease Pneumocandin B0 productivity.[6]
-
Precursor Availability: The intracellular pool of proline and its hydroxylated derivatives is a critical determinant. Conditions that favor the formation of 4-hydroxyproline over 3-hydroxyproline will lead to higher C0 levels.[5]
-
Strain Genetics: The wild-type Glarea lozoyensis produces a mixture of pneumocandins. Strains that have not been genetically optimized may naturally produce higher ratios of C0.[1][9]
Q3: How can I adjust my fermentation medium to suppress this compound formation?
A3: Medium optimization is a primary strategy to control the Pneumocandin B0/C0 ratio. Consider the following adjustments:
-
Carbon Source Selection: Studies have shown that using fructose (B13574) as a carbon source can be more efficient for Pneumocandin B0 production compared to glucose, leading to higher yields of the desired product.[7]
-
Precursor Supplementation: The addition of L-proline to the fermentation medium at concentrations of 5-10 g/L can inhibit the intracellular formation of 4-hydroxyproline, thereby reducing the biosynthesis of this compound and increasing the relative yield of Pneumocandin B0.[5]
-
Nitrogen Source Optimization: Using certain nitrogen sources, such as cotton seed powder in the seed culture medium, has been shown to enhance overall Pneumocandin B0 production.[8]
Q4: Are there any genetic engineering strategies to develop a strain that selectively produces Pneumocandin B0?
A4: Yes, genetic modification of Glarea lozoyensis is a highly effective, long-term solution. The most successful approach involves targeting the enzymes responsible for proline hydroxylation. The enzyme GloF (also referred to as GLOXY2) is a proline hydroxylase that can generate both 3-hydroxyproline and 4-hydroxyproline.[8][9] By using gene-editing technologies like CRISPR/Cas9 to replace the native proline hydroxylase gene (GLOXY2) with an engineered version that has a higher specificity for producing 3-hydroxy-L-proline, it is possible to significantly increase the yield of Pneumocandin B0 while reducing the production of the by-product this compound.[8]
Troubleshooting Guide
Issue: High this compound to B0 ratio detected in the fermentation broth.
This guide provides a systematic approach to diagnose and resolve the issue of elevated this compound levels.
| Potential Cause | Verification Step | Recommended Solution |
| Suboptimal Fermentation Medium | Review the composition of your seed and production media. Analyze the carbon-to-nitrogen ratio and precursor concentrations. | 1. Replace glucose with fructose as the primary carbon source.[7] 2. Supplement the production medium with 5-10 g/L of L-Proline.[5] 3. Optimize the nitrogen source; consider using cotton seed powder.[8] |
| Poor Process Parameter Control | Audit your fermenter's data logs for dissolved oxygen (DOT), pH, and temperature throughout the batch. Compare against established optimal ranges. | 1. Maintain DOT levels consistently above 20% air saturation.[6] 2. Control the temperature between 23.5°C and 25°C.[6] 3. Ensure the pH of the culture medium does not fall below 4.0 or rise above 8.0 to maintain product stability.[8] |
| Genetic Instability of Production Strain | If you observe batch-to-batch variability, perform a genetic analysis or re-isolate single colonies to ensure strain purity and stability. | 1. Re-streak the culture from the master cell bank to obtain a pure, high-performing isolate. 2. Consider a strain development program involving mutagenesis or targeted genetic engineering to create a stable, low-C0 producing strain.[1][8] |
| Inefficient Downstream Purification | The issue may lie in the separation process if C0 levels are acceptable post-fermentation but high in the final product. | 1. Implement a purification protocol using hydrophilic interaction liquid chromatography (HILIC) with an unmodified silica (B1680970) stationary phase.[3] 2. Utilize reversed-phase chromatography followed by crystallization as an alternative purification strategy.[4][10] |
Quantitative Data Summary
Table 1: Effect of Carbon Source on Pneumocandin B0 Production This table summarizes the impact of using fructose instead of glucose as the sole carbon source in the fermentation of G. lozoyensis.
| Carbon Source (80 g/L) | Biomass Increase | Pneumocandin B0 Yield Increase | Reference |
| Fructose (vs. Glucose) | 13.71% | 54.76% | [7] |
Table 2: Impact of SDS Addition on Pneumocandin B0 Yield This table shows the effect of adding an extractant during fermentation to enhance product release and overall yield.
| Additive (at Day 13) | Total Pneumocandin B0 Yield | Increase vs. Control | Reference |
| 1.0 g/L SDS | 2528.67 mg/L | 37.63% | [1] |
Experimental Protocols
Protocol 1: Fermentation of Glarea lozoyensis for Pneumocandin B0 Production
This protocol is a generalized representation based on common methods.[6][11]
-
Seed Culture Preparation: Inoculate a seed medium (containing components like lactose, threonine, yeast powder, and proline) with conidia of G. lozoyensis. Incubate the seed culture at 25°C with agitation (e.g., 220 rpm) for 5-7 days.[11]
-
Production Fermentation: Inoculate the production medium (often composed of mannitol, fructose, peptone, and K2HPO4, with pH adjusted to ~6.8) with a 10% (v/v) seed culture.[11]
-
Process Control: Maintain the fermentation temperature at 24-26°C. Control aeration and agitation to ensure the dissolved oxygen tension (DOT) remains above 20% air saturation.[6][11]
-
Duration: Continue the fermentation for the required period (e.g., 14 days or more), monitoring cell growth and product formation.[9]
-
Harvesting: At the end of the fermentation, separate the fungal biomass from the broth via filtration or centrifugation.[11]
Protocol 2: Extraction and Analysis of Pneumocandins
This protocol outlines the steps for extracting and analyzing Pneumocandin B0 and C0 from a fermentation sample.
-
Extraction: Add an equal volume of methanol (B129727) to the whole fermentation broth (or a sample). Agitate the mixture at 220 rpm for 1 hour at 25°C to extract the pneumocandins from the mycelia.[9]
-
Sample Preparation: Filter the mixture to remove the biomass and cellular debris. Evaporate the resulting extract to dryness under a vacuum. Re-dissolve the dried residue in a known volume of methanol for analysis.[9]
-
Analytical Method: Use a suitable chromatographic method for quantification. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) is recommended for accurate quantification of B0 and C0 isomers.[4][12]
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Supelco Ascentis Si HILIC, 15 cm x 2.1 mm, 5 µm) can provide good separation.[3][12]
-
Mobile Phase: A typical mobile phase consists of an acetonitrile (B52724) gradient with an acidic aqueous solution, such as 0.1% w/w ammonium (B1175870) acetate (B1210297) at pH 4.5.[3][12]
-
Detection: Use MS/MS detection in negative mode, monitoring for specific fragment ions of Pneumocandin B0 (e.g., m/z 300, 416) and this compound (e.g., m/z 338, 356) for precise quantification.[12]
-
Protocol 3: Purification of Pneumocandin B0 from C0
This protocol describes a chromatographic method for separating Pneumocandin B0 from its C0 isomer.[3]
-
Stationary Phase: Use a column packed with a hydrophilic stationary phase, such as unmodified silica gel.
-
Mobile Phase: Prepare a hydrophobic mobile phase consisting of 80%-90% (v/v) acetonitrile and 10%-20% (v/v) of an acidic aqueous solution (e.g., 0.1% ammonium acetate, pH 4.5).
-
Sample Loading: Dissolve the crude pneumocandin extract in the mobile phase.
-
Chromatography: Pass the dissolved sample through the column. The two isomers will separate due to their different interactions with the stationary phase.
-
Fraction Collection: Collect the fractions as they elute from the column, monitoring the effluent with a UV detector (e.g., at 210 nm) and/or a mass spectrometer.[9]
-
Pooling and Concentration: Pool the fractions containing high-purity Pneumocandin B0 and concentrate them to obtain the purified product.[13]
Visualizations
Caption: Biosynthetic divergence of Pneumocandin B0 and C0 from L-proline.
Caption: Experimental workflow for minimizing this compound production.
Caption: Troubleshooting decision tree for high this compound levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 4. US8951958B2 - Purification of caspofungin intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102816207B - Method for purifying caspofungin precursor pneumocandin B0 component - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
- 13. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
impact of pH and temperature on Pneumocandin C0 stability in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pneumocandin C0. This resource provides essential information regarding the impact of pH and temperature on the stability of this compound in solution, along with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Pneumocandin B0?
A1: this compound is a lipopeptide and a positional isomer of Pneumocandin B0, the precursor for the antifungal drug Caspofungin. The primary structural difference is the position of a hydroxyl group on the proline residue.[1] In the fermentation process to produce Pneumocandin B0, this compound is considered an impurity.[1]
Q2: What are the critical factors affecting the stability of this compound in solution?
A2: The primary factors influencing the stability of this compound in solution are pH and temperature. Extreme pH conditions (highly acidic or alkaline) and elevated temperatures are likely to cause degradation. For the closely related Pneumocandin B0, pH values below 4.0 and above 8.0 have been noted to negatively impact its stability.
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on its lipopeptide structure, likely degradation routes include hydrolysis of the peptide bonds and modifications to the fatty acid side chain, particularly under acidic or basic conditions. Elevated temperatures can accelerate these processes.
Q4: What analytical techniques are recommended for monitoring this compound stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended technique. Specifically, methods developed for the separation of Pneumocandin B0 and C0 can be adapted. A Hydrophilic Interaction Liquid Chromatography (HILIC) column has been shown to be effective in separating these isomers.[2][3]
Q5: Are there any known solubility issues with this compound?
A5: Like other pneumocandins, this compound has limited water solubility.[4] For experimental purposes, it is soluble in organic solvents such as ethanol, methanol (B129727), DMSO, and DMF.[4] When preparing aqueous solutions for stability studies, it may be necessary to use a co-solvent, but care must be taken to choose one that does not interfere with the analysis or promote degradation.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis | - Inappropriate column chemistry.- Mobile phase pH not optimal for separation.- Column temperature fluctuations. | - Use a HILIC column for better separation of isomers.[2][3]- Adjust the mobile phase pH; a pH of 4.5 has been shown to be effective.[3]- Maintain a constant column temperature, for example, at 40°C.[2] |
| Inconsistent stability results | - Inaccurate pH measurement of buffers.- Temperature fluctuations in the incubator.- Contamination of the sample. | - Calibrate the pH meter before preparing buffers.- Use a calibrated and validated temperature-controlled incubator.- Ensure all glassware and reagents are clean and free of contaminants. |
| Appearance of unexpected peaks in the chromatogram | - Degradation of the sample.- Interaction with excipients or buffer components.- Contamination from the analytical system. | - Conduct forced degradation studies to identify potential degradation products.[5][6]- Analyze placebo solutions (buffers without this compound) to identify non-drug related peaks.- Flush the HPLC system thoroughly between analyses. |
| Low recovery of this compound | - Adsorption to container surfaces.- Precipitation of the compound from the solution.- Significant degradation. | - Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.- Ensure the compound remains fully dissolved throughout the experiment; consider adjusting co-solvent concentration.- Analyze samples at earlier time points to quantify initial degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from established protocols for the separation of Pneumocandin isomers.[2][3]
-
Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: HILIC silica (B1680970) column (e.g., Supelco Ascentis Si HILIC, 15 cm x 2.1 mm, 5 µm).[2][3]
-
Mobile Phase:
-
A: 0.1% (w/w) Ammonium Acetate in water, pH adjusted to 4.5.
-
B: Acetonitrile.
-
-
Flow Rate: 0.2 mL/min.[3]
-
Column Temperature: 40°C.[2]
-
Detection: UV at an appropriate wavelength or MS for more specific detection.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation profile and developing a stability-indicating method.[5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for various time points.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Prepare solutions of this compound in buffers of different pH values (e.g., 4, 7, 9).
-
Incubate the solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Withdraw samples at various time points, cool to room temperature, and analyze.
-
Quantitative Data Summary
Due to the limited publicly available stability data for this compound, the following tables are presented as templates for organizing experimental results. Data for the related compound, Caspofungin, is included for reference.
Table 1: Stability of 0.5% Caspofungin Eye Drops [7]
| Temperature | Time Point | Concentration (mg/mL) | % of Initial Concentration |
| 4.0 ± 1.0°C | Day 0 | 5.0 (Initial) | 100% |
| Day 28 | 4.42 ± 0.15 | 88.4% | |
| 25.0 ± 1.0°C | Day 0 | 5.0 (Initial) | 100% |
| Day 3 | Stable (≥90%) | Not specified | |
| > Day 3 | Unstable (<90%) | Not specified |
Table 2: Template for this compound Stability Data at 40°C
| pH | Time (hours) | % this compound Remaining | Area of Major Degradant 1 | Area of Major Degradant 2 |
| 4.0 | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 7.0 | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 9.0 | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 |
Table 3: Template for this compound Stability Data at pH 7.0
| Temperature | Time (hours) | % this compound Remaining | Area of Major Degradant 1 | Area of Major Degradant 2 |
| 25°C | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 40°C | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 60°C | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
- 3. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 4. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 5. ajpsonline.com [ajpsonline.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
Technical Support Center: Quantification of Pneumocandin C0
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantification of Pneumocandin C0 and related echinocandin compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of this compound quantification?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample's matrix (e.g., plasma, tissue homogenate).[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[4][5] The issue is a significant concern in LC-MS based bioanalysis because it can compromise the quality of the results.[3][5]
Q2: What causes matrix effects in LC-MS/MS analysis?
A2: Matrix effects are caused by various endogenous and exogenous components in a biological sample that co-elute with the analyte of interest.[2] Common culprits include phospholipids, proteins, salts, ion-pairing agents, and metabolites.[2][6] These interfering substances can compete with the analyte for ionization in the MS source or alter the physical properties of the droplets in the electrospray, such as their surface tension and evaporation efficiency.[1][6]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard into the mass spectrometer after the analytical column.[2][4] A blank, processed sample matrix is then injected.[4] Any dip or rise in the constant signal baseline as the matrix components elute indicates regions of ion suppression or enhancement.[2][7]
-
Post-Extraction Spike Analysis: This quantitative method compares the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat (pure) solvent.[3] The ratio of these responses provides a quantitative measure of the matrix effect.
Q4: What is the difference between absolute and relative matrix effects?
A4: An absolute matrix effect is the difference in signal response between an analyte in a processed matrix and the analyte in a pure solvent. A relative matrix effect refers to the variability of the absolute matrix effect observed across different lots or sources of the same biological matrix (e.g., plasma from different individuals). Assessing the relative matrix effect is crucial for ensuring method robustness.[8]
Troubleshooting Guide
This section addresses common problems encountered during the quantification of this compound that may be related to matrix effects.
Problem 1: Poor reproducibility and accuracy in my results.
-
Possible Cause: Uncontrolled matrix effects are a primary cause of poor reproducibility and accuracy in quantitative LC-MS.[4] Variations in the matrix composition between different samples can lead to inconsistent ion suppression or enhancement.[9]
-
Solution:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[4] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up samples than simple Protein Precipitation (PPT).[10] Consider using specialized plates, such as those that deplete phospholipids.
-
Improve Chromatographic Separation: Adjust your LC method to better separate this compound from co-eluting matrix components.[5][7] This can involve changing the column, mobile phase composition, or gradient profile.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[4] Since the SIL-IS is chemically identical to the analyte, it will experience the same ionization suppression or enhancement, allowing for accurate correction.
-
Problem 2: Low sensitivity or inability to reach the required limit of quantification (LLOQ).
-
Possible Cause: Ion suppression is likely reducing your analyte's signal, preventing you from reaching the desired sensitivity.[9] This is a common issue when analyzing complex biological fluids.
-
Solution:
-
Enhance Sample Cleanup: Move from a simple dilution or protein precipitation method to a more rigorous extraction technique like SPE or LLE to remove a greater amount of interfering substances.[10][11]
-
Check for Phospholipid Co-elution: Phospholipids are notorious for causing ion suppression. Perform a post-column infusion experiment or monitor for characteristic phospholipid ions to see if they are eluting at the same retention time as this compound. If so, adjust chromatography or use a phospholipid removal strategy.
-
Sample Dilution: If the method's sensitivity allows, diluting the sample can reduce the concentration of interfering components and thereby lessen the matrix effect.[1]
-
Experimental Protocols
Protocol 1: Assessing Matrix Effects via Post-Column Infusion
This protocol allows for the qualitative identification of retention time regions where ion suppression or enhancement occurs.
-
System Setup: Configure the LC-MS/MS system as you would for your this compound analysis.
-
Infusion Preparation: Prepare a solution of pure this compound standard in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) at a concentration that provides a stable and strong signal.
-
Post-Column Connection: Using a T-fitting, introduce the this compound standard solution via a syringe pump into the mobile phase flow just after the analytical column and before the MS inlet.
-
Establish Baseline: Begin the infusion and allow the MS signal to stabilize, establishing a consistent baseline response for the analyte.
-
Injection: While the infusion continues, inject a blank matrix sample that has been processed using your standard sample preparation method.
-
Data Analysis: Monitor the analyte's ion chromatogram. A drop in the baseline signal indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[2]
Protocol 2: Comparison of Sample Preparation Techniques
This protocol outlines the general steps for three common sample preparation methods to mitigate matrix effects.
-
A. Protein Precipitation (PPT):
-
To 100 µL of your biological sample (e.g., plasma), add 300-400 µL of a cold organic solvent like acetonitrile or methanol.
-
Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.
-
Carefully collect the supernatant for LC-MS/MS analysis. Note: While fast and simple, PPT is the least effective at removing interfering components like phospholipids.[5]
-
-
B. Liquid-Liquid Extraction (LLE):
-
To 100 µL of your sample, add an appropriate internal standard.
-
Adjust the pH of the sample to ensure this compound is in an uncharged state.[10]
-
Add 500-1000 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).[10]
-
Vortex for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis. Note: LLE provides a cleaner extract than PPT.[10]
-
-
C. Solid-Phase Extraction (SPE):
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass an equilibration solvent (e.g., water or buffer) through the cartridge to prepare it for the sample.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound impurities while retaining the analyte.
-
Elution: Pass an elution solvent through the cartridge to desorb and collect the purified this compound.
-
Evaporate the eluate and reconstitute in the mobile phase for analysis. Note: SPE is often the most effective technique for removing matrix interferences but requires more extensive method development.
-
Quantitative Data Summary
The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects and improving analyte recovery. The values are representative and will vary based on the specific analyte and matrix.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 50 - 80 (High Suppression) | Fast, simple, low cost. | Poor cleanup, significant matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 95 (Low Suppression) | Good cleanup, cost-effective.[10] | Can be labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | 80 - 100 | 90 - 105 (Minimal Effect) | Excellent cleanup, high recovery, suitable for automation. | Higher cost, requires significant method development. |
Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates ion suppression, while > 100% indicates ion enhancement. Values close to 100% are ideal.
Visualizations
The following diagrams illustrate key workflows for addressing matrix effects in your experiments.
Caption: A logical workflow for identifying, troubleshooting, and mitigating matrix effects.
Caption: Comparison of common sample preparation workflows to reduce matrix effects.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Genetic Engineering of Glarea lozoyensis for Pneumocandin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic engineering of Glarea lozoyensis. The focus is on strategies to reduce the yield of the byproduct Pneumocandin C0, thereby enriching for the desired precursor, Pneumocandin B0.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound formation during Glarea lozoyensis fermentation?
A1: this compound is a structural analogue of the desired product, Pneumocandin B0. The key difference lies in the hydroxylation position of an L-proline residue in the cyclic hexapeptide core. Pneumocandin B0 contains trans-3-hydroxy-L-proline, while this compound contains trans-4-hydroxy-L-proline. The formation of this compound is primarily catalyzed by the endogenous proline hydroxylase, GloF, which can produce both isomers.[1][2][3]
Q2: What is the most effective genetic strategy to eliminate this compound production?
A2: The most effective strategy reported is the replacement of the native proline hydroxylase gene, gloF, with a heterologous gene, ap-htyE, from the fungus Aspergillus pachycristatus. The enzyme Ap-HtyE specifically catalyzes the formation of trans-3-hydroxy-L-proline, which is the precursor for Pneumocandin B0, and does not produce the trans-4-hydroxy-L-proline required for this compound synthesis. This gene replacement has been shown to abolish the production of this compound.[1][2][4]
Q3: Can CRISPR/Cas9 be used for genetic engineering in Glarea lozoyensis?
A3: Yes, an efficient CRISPR/Cas9-based gene editing tool has been successfully established for G. lozoyensis. This system can be used for rapid gene knockout and knock-in with high efficiency (up to 80% mutagenesis at the target locus), making it a powerful tool for manipulating the pneumocandin biosynthetic pathway.[1][2][5]
Q4: Are there other byproducts I should be aware of, and how can they be managed?
A4: Besides this compound, a major byproduct in wild-type strains is Pneumocandin A0. This byproduct differs from B0 in the sixth amino acid of the hexapeptide core. The formation of Pneumocandin A0 can be completely abolished by disrupting the GLOXY4 gene, which is responsible for synthesizing a precursor unique to Pneumocandin A0.[4][6][7]
Q5: Does manipulating the pneumocandin pathway affect fungal growth or overall productivity?
A5: Targeted genetic modifications, such as the replacement of gloF with ap-htyE, have been shown to successfully eliminate this compound without negatively impacting the yield of Pneumocandin B0.[1][2] However, broader metabolic stress, such as oxidative stress, can impact both growth and secondary metabolite production. For instance, knocking out the redox regulator Glyap1 can increase Pneumocandin B0 yield per unit biomass but may inhibit overall growth.[8] Careful consideration of the specific genetic target is crucial.
Troubleshooting Guides
Issue 1: Low efficiency of CRISPR/Cas9-mediated gene editing.
| Possible Cause | Troubleshooting Step |
| Poor Protoplast Quality | Optimize the enzymatic digestion time and osmotic stabilizer concentration to ensure high-yield and viable protoplasts.[9] |
| Ineffective sgRNA | Design and test multiple sgRNAs targeting different locations within the gene of interest. Ensure the protospacer sequence is adjacent to a proper Protospacer Adjacent Motif (PAM). |
| Low Transformation Efficiency | Verify the efficiency of your Agrobacterium tumefaciens-mediated transformation protocol. Ensure optimal co-cultivation time and conditions.[7] |
| Inefficient Cas9 Expression | Use a strong, constitutive promoter to drive Cas9 expression in G. lozoyensis. Confirm Cas9 expression via RT-qPCR or Western blot if issues persist.[5] |
Issue 2: this compound is still detected after replacing gloF with ap-htyE.
| Possible Cause | Troubleshooting Step |
| Incomplete Replacement of gloF | Perform diagnostic PCR and Southern blotting to confirm the complete excision of the native gloF gene and the correct integration of the ap-htyE cassette at the target locus. |
| Presence of Wild-Type Contaminants | Ensure the fungal culture is monoclonal by re-streaking from a single spore or hyphal tip before starting fermentation. |
| Assay Specificity | Verify the specificity of your analytical method (e.g., HPLC) to ensure you are not misidentifying another compound as this compound. Use purified standards for confirmation. |
Quantitative Data Summary
The following table summarizes the reported impact of various genetic modifications on the pneumocandin product profile in G. lozoyensis.
| Genetic Modification | Target Gene | Effect on Pneumocandin Profile | Reference |
| Gene Replacement | Replace gloF with ap-htyE | Abolishes this compound production. | [1][2] |
| Heterologous Expression | Express ap-htyE (without removing gloF) | Reduces the ratio of PC0 / (PB0 + PC0) from 33.5% to 11%. | [1][2] |
| Gene Disruption | Knockout of GLOXY4 | Abolishes Pneumocandin A0 production, leading to exclusive production of Pneumocandin B0. | [6][7] |
| Gene Overexpression | Overexpression of glhyp (transcriptional activator) | Results in a 2.38-fold increase in Pneumocandin B0 production. | [9] |
Experimental Protocols & Methodologies
Protocol 1: CRISPR/Cas9-Mediated Replacement of gloF with ap-htyE
This protocol outlines the key steps for replacing the endogenous proline hydroxylase gene (gloF) with ap-htyE to eliminate this compound production.
-
Vector Construction:
-
Construct a Cas9 expression plasmid for G. lozoyensis, typically driven by a strong constitutive promoter.
-
Construct an sgRNA expression plasmid targeting the gloF locus. The sgRNA should be designed to create a double-strand break at the desired integration site.
-
Construct a donor DNA repair template. This plasmid should contain the ap-htyE gene flanked by upstream and downstream homology arms (typically ~1-2 kb) corresponding to the sequences immediately flanking the gloF gene. A selection marker (e.g., hygromycin resistance) should also be included.
-
-
Fungal Transformation:
-
Utilize Agrobacterium tumefaciens-mediated transformation, a reliable method for G. lozoyensis.[7]
-
Grow A. tumefaciens carrying the three plasmids (Cas9, sgRNA, and donor template) to the appropriate optical density.
-
Prepare a suspension of G. lozoyensis conidia (spores).
-
Co-cultivate the A. tumefaciens and G. lozoyensis conidia on induction medium containing acetosyringone (B1664989) for 2-3 days.
-
-
Selection and Screening:
-
Transfer the co-cultivation plate contents to a selection medium containing an appropriate antibiotic (e.g., hygromycin) to select for successful transformants.
-
Isolate individual fungal colonies that appear on the selection plates.
-
-
Verification of Transformants:
-
Genomic DNA Extraction: Extract genomic DNA from the putative transformants.
-
PCR Screening: Use PCR with specific primers to confirm the deletion of gloF and the correct integration of the ap-htyE cassette. Use primer pairs that bind outside the homology arms and inside the ap-htyE gene.
-
Southern Blot (Optional but Recommended): Perform a Southern blot to confirm single-copy integration at the correct locus and the absence of ectopic integrations.
-
Sequencing: Sequence the PCR products from the targeted locus to confirm the precise integration of the donor DNA.
-
-
Phenotypic Analysis:
-
Fermentation: Cultivate the verified mutant strains in a production medium.
-
HPLC Analysis: Extract the pneumocandins from the fermentation broth and analyze the product profile using High-Performance Liquid Chromatography (HPLC). Compare the chromatograms of the mutant strain with the wild-type strain, looking for the absence of the this compound peak and the presence of the Pneumocandin B0 peak.
-
Visualizations
Pneumocandin Biosynthesis and C0 Elimination Strategy
Caption: Pneumocandin biosynthesis pathway and the strategy for C0 elimination.
Experimental Workflow for gloF Gene Replacement
Caption: Workflow for CRISPR/Cas9-mediated replacement of gloF with ap-htyE.
Logical Relationship of Proline Hydroxylases and Products
Caption: Relationship between proline hydroxylase genotype and product outcome.
References
- 1. CRISPR/Cas9-Based Genome Editing in the Filamentous Fungus Glarea lozoyensis and Its Application in Manipulating gloF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. crispr-cas9-based-genome-editing-in-the-filamentous-fungus-glarea-lozoyensis-and-its-application-in-manipulating-glof - Ask this paper | Bohrium [bohrium.com]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glyap1 regulates pneumocandin B0 synthesis by controlling the intracellular redox balance in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of the pneumocandin biosynthetic gene cluster based on efficient CRISPR/Cas9 gene editing strategy in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pneumocandin C0 Stability and Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Pneumocandin C0 under various stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Pneumocandin B0?
This compound is a cyclic lipohexapeptide of the echinocandin family. It is a positional isomer of Pneumocandin B0, differing in the position of a hydroxyl group on the proline residue.[1] During the fermentation process of Glarea lozoyensis to produce Pneumocandin B0, the precursor for the antifungal drug Caspofungin, this compound is often co-produced as an impurity.[1][2]
Q2: Why is it important to study the degradation pathways of this compound?
Understanding the degradation pathways of this compound is crucial for several reasons:
-
Impurity Profiling: As an impurity in Pneumocandin B0 production, its degradation products can affect the purity and safety profile of the final active pharmaceutical ingredient (API).
-
Stability Indicating Methods: Knowledge of degradation products is essential for developing and validating stability-indicating analytical methods, such as HPLC, to accurately quantify this compound and its degradants in drug substances and products.[3]
-
Formulation Development: Understanding its stability under various stress conditions (e.g., pH, temperature, light) informs the development of stable formulations.
-
Regulatory Requirements: Regulatory agencies require forced degradation studies to identify likely degradation products and demonstrate the specificity of analytical methods.[3]
Q3: What are the typical stress conditions applied in forced degradation studies of pharmaceuticals like this compound?
Forced degradation studies typically expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[3] Common stress conditions include:
-
Acidic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl).
-
Alkaline Hydrolysis: Treatment with bases (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide).
-
Thermal Degradation: Heating the sample, often at various humidity levels.[4]
-
Photolytic Degradation: Exposing the sample to UV and/or visible light.[4][5]
Q4: Are there any known stability issues with Pneumocandins in general?
While specific data on this compound is limited, studies on the production of Pneumocandin B0 suggest that pH is a critical factor for stability. During the fermentation process for Pneumocandin B0, a pH below 4.0 or above 8.0 has been shown to negatively affect its stability.[6] The optimal temperature for the production of Pneumocandin B0 is between 23.5 and 25°C.[6] It is reasonable to assume that this compound, as a close structural analogue, may exhibit similar sensitivities.
Troubleshooting Guide
Problem 1: I am not observing any degradation of this compound under my initial stress conditions.
-
Possible Cause: The stress conditions may not be severe enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: Gradually increase the concentration of the acid, base, or oxidizing agent.
-
Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature.
-
Extend Exposure Time: Lengthen the duration of the stress exposure.
-
Review Literature for Related Compounds: Research the degradation conditions used for similar molecules like Pneumocandin B0 or other echinocandins for guidance on appropriate stress levels.
-
Consider Co-solvents: For poorly soluble compounds, the use of a co-solvent may be necessary to ensure adequate exposure to the stressor. However, the co-solvent itself should be stable under the test conditions.[4]
-
Problem 2: My chromatograms show many small, poorly resolved peaks after degradation.
-
Possible Cause: The degradation may be too extensive, leading to a complex mixture of secondary degradants.
-
Troubleshooting Steps:
-
Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time to target a degradation level of 5-20%.[7]
-
Optimize HPLC Method: Adjust the mobile phase composition, gradient, column temperature, or flow rate to improve the separation of degradation products.
-
Use a Different Column: Consider a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, HILIC) to achieve better resolution. For the separation of Pneumocandin B0 and C0, Hydrophilic Interaction Chromatography (HILIC) has been shown to be effective.[8][9]
-
Employ 2D-LC: For highly complex mixtures, two-dimensional liquid chromatography can provide enhanced separation.
-
Problem 3: I am having difficulty identifying the structure of the degradation products.
-
Possible Cause: Insufficient data from a single analytical technique.
-
Troubleshooting Steps:
-
Utilize Mass Spectrometry (MS): Couple your LC system to a mass spectrometer (LC-MS) to obtain molecular weight and fragmentation information for each degradation product. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine elemental compositions.[10][11]
-
Perform Tandem MS (MS/MS): Fragment the parent ions of the degradation products to obtain structural information.
-
Isolate Degradants: If a significant degradation product is formed, consider preparative chromatography to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
-
Compare Fragmentation Patterns: Compare the MS/MS fragmentation patterns of the degradation products with that of the parent this compound molecule to identify the modified parts of the structure.
-
Quantitative Data Summary
Due to the limited publicly available data specifically on this compound degradation, the following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent Concentration | Temperature (°C) | Time (hours) | % Degradation of this compound | Number of Degradation Products | Major Degradation Products (RT) |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 24 | |||
| Alkaline Hydrolysis | 0.1 M NaOH | 60 | 8 | |||
| Oxidative | 3% H₂O₂ | 25 | 24 | |||
| Thermal | N/A | 80 | 48 | |||
| Photolytic (UV) | N/A | 25 | 72 | |||
| Photolytic (Vis) | N/A | 25 | 72 |
Table 2: High-Resolution Mass Spectrometry Data of Potential Degradation Products
| Peak ID | Retention Time (min) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Mass Error (ppm) | Proposed Formula | Possible Modification |
| DP1 | ||||||
| DP2 | ||||||
| DP3 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C).
-
Alkaline: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C).
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal: Store the solid drug substance or a solution at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose the solution to UV and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
Visualizations
Caption: General degradation pathways of this compound under stress.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 9. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. RSC - Page load error [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Issues of Pneumocandin C0 in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pneumocandin C0 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a natural lipopeptide and a member of the echinocandin class of antifungal agents.[][2][3] Like other echinocandins, it has a hydrophobic nature, which leads to poor solubility in aqueous solutions.[4][5][6] This low solubility can be a significant hurdle in experimental setups, affecting the accuracy of bioassays and the development of intravenous formulations.
Q2: I'm observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the likely causes?
The primary cause is the inherent low water solubility of this compound due to its lipophilic side chain. Other contributing factors can include:
-
Incorrect solvent for initial stock solution: Directly dissolving this compound in an aqueous buffer is often unsuccessful.
-
Inappropriate pH of the buffer: The solubility of echinocandins can be pH-dependent.[7][8]
-
Low temperature: Solubility of many compounds decreases at lower temperatures.[9]
-
Buffer composition: Certain salts or other components in the buffer might reduce solubility.
Q3: What are the recommended first steps to solubilize this compound?
The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into the desired aqueous buffer.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of the organic stock solution into an aqueous buffer.
This is a common issue when the concentration of the organic solvent is not sufficient to maintain the solubility of the hydrophobic compound in the final aqueous solution.
Troubleshooting Steps:
-
Decrease the final concentration of this compound: Try diluting the stock solution further into the aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental conditions allow, increasing the final concentration of the organic solvent (e.g., DMSO or ethanol) in the aqueous buffer can help maintain solubility.[10][11] However, be mindful of the potential effects of the organic solvent on your experiment.
-
Adjust the pH of the aqueous buffer: The stability and solubility of some echinocandins are enhanced in slightly acidic conditions (e.g., pH 4.5-5.5).[5][7] Consider using buffers like acetate (B1210297) or lactate (B86563) in this pH range.
-
Gentle warming and sonication: Briefly warming the solution or using a sonicator can help in dissolving the compound. However, prolonged exposure to heat should be avoided to prevent degradation.[9]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (anhydrous)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL). Pneumocandin B0, a related compound, is soluble in DMSO and ethanol.[12] Caspofungin, a derivative, is soluble in DMSO at approximately 25 mg/mL and in ethanol at about 20 mg/mL.[13]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C for short-term storage. For long-term stability, refer to the manufacturer's recommendations.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol details the dilution of the organic stock solution into an aqueous buffer.
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Acetate buffer)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
Add the desired volume of the aqueous buffer to a sterile tube.
-
While gently vortexing the buffer, add the required volume of the this compound stock solution dropwise to the buffer. This gradual addition helps to prevent immediate precipitation.
-
If any cloudiness or precipitation is observed, try the troubleshooting steps outlined above.
-
Use the freshly prepared working solution for your experiments. It is generally not recommended to store aqueous solutions of echinocandins for extended periods.[13]
Data Presentation
Table 1: Comparison of Solubilization Strategies for this compound
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of a hydrophobic compound.[11][14] | Simple and effective for preparing stock solutions. | The organic solvent may interfere with biological assays. |
| pH Adjustment | Modifying the pH of the aqueous buffer to a range where the compound has higher solubility and stability.[10] | Can improve solubility and stability in the final working solution. | The required pH may not be compatible with the experimental system. |
| Micronization | Reducing the particle size of the solid compound to increase the surface area for dissolution.[4][9] | Can improve the dissolution rate. | Does not increase the equilibrium solubility.[9] Requires specialized equipment. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[9] | Can significantly increase aqueous solubility. | May alter the biological activity of the compound. |
Visualization
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical relationships in troubleshooting solubility issues.
References
- 2. researchgate.net [researchgate.net]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. cidara.com [cidara.com]
- 6. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD101, a novel echinocandin with exceptional stability properties and enhanced aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. japer.in [japer.in]
- 10. researchgate.net [researchgate.net]
- 11. wjbphs.com [wjbphs.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. ijmsdr.org [ijmsdr.org]
Validation & Comparative
A Comparative Analysis of the Antifungal Potency of Pneumocandin C0 and Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pneumocandin C0 and Pneumocandin B0, two closely related, naturally occurring lipopeptide antifungal compounds belonging to the echinocandin class. This document synthesizes available experimental data to objectively compare their antifungal potency and provides insights into their mechanism of action and the methodologies used for their evaluation.
Introduction
Pneumocandins are complex secondary metabolites produced by the fungus Glarea lozoyensis. They are of significant interest to the scientific community due to their potent antifungal activity, which targets the fungal cell wall—a structure absent in mammalian cells, offering a high degree of selective toxicity. Pneumocandin B0 is particularly notable as the direct precursor for the semi-synthetic antifungal drug, caspofungin, a frontline therapy for invasive fungal infections. This compound is a structural analogue of Pneumocandin B0, differing by the position of a hydroxyl group on a proline residue. This guide aims to provide a comparative overview of the antifungal potency of these two molecules based on available scientific literature.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary mechanism of action for both this compound and Pneumocandin B0 is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is a critical component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer that provides osmotic stability. By inhibiting this enzyme, pneumocandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death. This targeted action is a hallmark of the echinocandin class of antifungals.
Antifungal Potency: A Comparative Overview
Data Presentation
The following table summarizes the available quantitative data for the antifungal activity of Pneumocandin B0 and its closely related semi-synthetic derivative, caspofungin (derived from Pneumocandin B0). Data for this compound is currently limited to qualitative descriptions.
| Compound | Fungal Species | Parameter | Value (µg/mL) | Reference |
| Pneumocandin B0 | Aspergillus fumigatus | MEC | 0.015 - 2 | [1] |
| Caspofungin | Candida albicans | MIC Range | 0.05 - 0.80 | [2] |
| Caspofungin | Candida glabrata | MIC Range | 0.10 - 0.40 | [2] |
| Caspofungin | Candida tropicalis | MIC Range | 0.10 - 0.80 | [2] |
| Caspofungin | Candida parapsilosis | MIC Range | 0.10 - 1.6 | [2] |
| Caspofungin | Candida krusei | MIC50 | 0.80 | [2] |
| Caspofungin | Candida lusitaniae | MIC50 | 0.80 | [2] |
| Caspofungin | Aspergillus fumigatus | Geometric Mean MIC | ≤0.09 | [3] |
| Caspofungin | Aspergillus flavus | Geometric Mean MIC | 0.20 | [3] |
| This compound | Candida spp. | - | Strong anti-Candida effect noted, but quantitative data is not available. | [4] |
Note on Data Interpretation: The provided data for caspofungin, a derivative of Pneumocandin B0, suggests the potent and broad-spectrum anti-Candida and anti-Aspergillus activity of the pneumocandin scaffold. The Minimum Effective Concentration (MEC) for Pneumocandin B0 against Aspergillus fumigatus indicates its intrinsic activity against this mold. The lack of quantitative data for this compound prevents a direct potency comparison.
Experimental Protocols: Antifungal Susceptibility Testing
The in vitro antifungal potency of compounds like pneumocandins is typically determined using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI).
CLSI Broth Microdilution Method (Adapted for Yeasts)
-
Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard).
-
This suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to achieve the final inoculum concentration.
-
-
Antifungal Agent Preparation:
-
A stock solution of the pneumocandin is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in the test medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Endpoint Determination:
-
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to the growth control). This is typically determined by visual inspection or spectrophotometrically.
-
Minimum Effective Concentration (MEC): For some filamentous fungi like Aspergillus, the MEC is determined. This is the lowest drug concentration at which short, abnormally branched hyphae are observed under a microscope.
-
Conclusion
Pneumocandin B0 and this compound are structurally similar natural products that exhibit antifungal activity through the inhibition of β-(1,3)-D-glucan synthase. While Pneumocandin B0 has been more extensively studied due to its role as a precursor to caspofungin, and has demonstrated activity against key fungal pathogens, a quantitative assessment of this compound's antifungal potency is limited by the lack of available data. The potent activity of caspofungin underscores the therapeutic potential of the pneumocandin chemical scaffold. Further direct comparative studies are necessary to fully elucidate the relative antifungal potencies of Pneumocandin B0 and C0 and to explore their potential for future antifungal drug development.
References
Comparative Bioactivity of Pneumocandin Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of various pneumocandin isomers. Pneumocandins are a class of lipopeptide antibiotics that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the workflow for bioactivity assessment.
Pneumocandin B0 is a notable isomer as it serves as the precursor for the semi-synthetic echinocandin antifungal drug, caspofungin.[1][2][3][4] In wild-type fermentations of the fungus Glarea lozoyensis, Pneumocandin A0 is the most abundant isomer, while Pneumocandin B0 is a minor product.[2] Despite its lower natural abundance, Pneumocandin B0 was selected for clinical development due to its superior potency and broader spectrum of activity against pathogenic fungi.[2] Another naturally occurring isomer, Pneumocandin C0, is a positional isomer of Pneumocandin B0.[5]
Data Presentation: Bioactivity of Pneumocandin Isomers and Analogues
The following table summarizes the available quantitative data on the bioactivity of various pneumocandin isomers and newly developed analogues. Direct comparative data for all-natural isomers is limited in the public domain; therefore, data for engineered analogues are included to provide a broader context of structure-activity relationships.
| Compound/Isomer | Fungal Strain | MIC (µg/mL) | Hemolytic Activity | Reference |
| Pneumocandin A0 | Candida albicans | > Pneumocandin B0 (Implied) | Data Not Available | [2] |
| Aspergillus fumigatus | Data Not Available | Data Not Available | ||
| Pneumocandin B0 | Candida albicans | 0.01 - 0.5 | Minimal | [6][7] |
| Candida tropicalis | ~0.06 - 0.12 | Minimal | [6] | |
| Candida glabrata | Data Not Available | Minimal | ||
| Candida parapsilosis | ~2.0 - 4.0 | Minimal | [6] | |
| Candida krusei | Data Not Available | Minimal | ||
| Aspergillus fumigatus | Data Not Available | Minimal | ||
| This compound | Data Not Available | Data Not Available | Data Not Available | [5] |
| Pneumocandin I (Analogue) | Candida albicans | 0.1 | Similar to Pneumocandin B0 | [8] |
| Candida glabrata | 0.1 | Similar to Pneumocandin B0 | [8] | |
| Pneumocandin J (Analogue) | Candida albicans | 0.2 | Data Not Available | [8] |
| Candida glabrata | 0.2 | Data Not Available | [8] | |
| L-733,560 (Analogue) | Candida albicans | 0.01 - 0.06 | Minimal | [6][7] |
| Candida tropicalis | <0.008 - 0.03 | Minimal | [6] | |
| Candida glabrata | <0.008 - 0.03 | Minimal | [6] | |
| Candida parapsilosis | 0.12 - 0.25 | Minimal | [6] | |
| Candida krusei | 0.25 - 0.5 | Minimal | [6] |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions. The hemolytic activity is generally low for pneumocandins with the 10,12-dimethylmyristoyl branched side chain, such as Pneumocandin B0.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[9][10][11][12][13]
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.[9] This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10³ cells/mL.[9]
-
Drug Dilution: A stock solution of the pneumocandin isomer is prepared in a suitable solvent (e.g., water or DMSO).[9] Serial two-fold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.[9]
-
Inoculation and Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted drug.[9] The plate also includes a drug-free well as a positive growth control and a media-only well as a negative control. The plate is then incubated at 35°C for 24-48 hours.[9]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.[9]
Hemolysis Assay
This protocol outlines a general method for assessing the hemolytic activity of pneumocandin isomers.
-
Blood Preparation: Fresh red blood cells (RBCs) are washed with a buffered saline solution (e.g., PBS) and resuspended to a final concentration of 1-2%.[14]
-
Sample Preparation: Serial dilutions of the pneumocandin isomers are prepared in the same buffered saline solution.
-
Incubation: The RBC suspension is incubated with the different concentrations of the pneumocandin isomers at 37°C for a specified time (e.g., 30-60 minutes).[14] A positive control (e.g., Triton X-100 or water for complete lysis) and a negative control (buffer only) are included.[14][15]
-
Measurement: After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a wavelength of 540 nm or 577 nm.[14][15][16]
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
β-(1,3)-D-Glucan Synthase Inhibition Assay
This assay measures the direct inhibitory effect of pneumocandin isomers on their target enzyme.
-
Enzyme Preparation: A crude membrane fraction containing β-(1,3)-D-glucan synthase is prepared from fungal cells (e.g., Candida albicans).[17]
-
Reaction Mixture: The reaction mixture typically contains a buffer, the enzyme preparation, the substrate UDP-[³H]glucose, and various concentrations of the pneumocandin isomer.[17]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.[17]
-
Product Quantification: The reaction is stopped, and the radiolabeled glucan polymer product is separated from the unreacted substrate, often by precipitation with acid and filtration.[17] The amount of radioactivity incorporated into the glucan is then measured using a scintillation counter.
-
IC50 Determination: The concentration of the pneumocandin isomer that inhibits 50% of the enzyme activity (IC50) is determined from a dose-response curve.[17]
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The primary mechanism of action for pneumocandins is the inhibition of β-(1,3)-D-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately fungal cell death.
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the antifungal beta-1,3-glucan synthase inhibitor CANCIDAS (caspofungin acetate) from pneumocandin B0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. scribd.com [scribd.com]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. Hemolysis Assay [protocols.io]
- 15. evotec.com [evotec.com]
- 16. thno.org [thno.org]
- 17. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Concentration (IC50) of Pneumocandin C0: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of pneumocandins and other echinocandin-class antifungal agents. The focus is on the half-maximal inhibitory concentration (IC50) against the fungal pathogen Candida albicans, a key parameter in the evaluation of antifungal drug efficacy. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to aid in research and development.
Executive Summary
This guide presents the known IC50 value for Pneumocandin B0 and compares it with those of established echinocandin drugs: Caspofungin, Micafungin, and Anidulafungin. A detailed protocol for the in vitro determination of IC50 via a glucan synthase inhibition assay is also provided to facilitate standardized evaluation.
Comparative Inhibitory Activity
The following table summarizes the reported IC50 values of various echinocandins against Candida albicans, a prevalent fungal pathogen. The data is derived from in vitro glucan synthase inhibition assays.
| Compound | Target Organism | IC50 (µg/mL) | Reference |
| Pneumocandin B0 | Candida albicans ATCC 10231 | 3.43 ± 1.09 | [2] |
| Pneumocandin C0 | Candida albicans | Not Reported | - |
| Caspofungin | Candida albicans | 0.002 - 0.03 | [3] |
| Micafungin | Candida albicans | 0.004 - 0.015 | [3] |
| Anidulafungin | Candida albicans | 0.001 - 0.008 | [3] |
Note: The absence of a reported IC50 value for this compound in the reviewed scientific literature prevents a direct quantitative comparison. However, its status as a minor, and often minimized, product in Pneumocandin B0 fermentation suggests it may have a lower potency.
Experimental Protocols
Determination of IC50 by Glucan Synthase Inhibition Assay
This protocol outlines the in vitro method for determining the half-maximal inhibitory concentration (IC50) of a compound against fungal β-1,3-D-glucan synthase.
1. Preparation of Fungal Cell Lysate (Source of Glucan Synthase):
-
Culture Growth: Inoculate Candida albicans (e.g., ATCC 10231) in a suitable liquid medium (e.g., YPD broth) and incubate at 30°C with agitation until the culture reaches the mid-logarithmic growth phase.
-
Cell Harvesting: Harvest the fungal cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet with a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA).
-
Cell Lysis: Resuspend the washed cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail). Disrupt the cells using mechanical means such as a bead beater or French press.
-
Membrane Fraction Isolation: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g for 10 minutes) to remove whole cells and large debris. Subsequently, centrifuge the supernatant at a high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction containing the membrane-bound glucan synthase.
-
Resuspension: Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 30% glycerol (B35011) and 1 mM DTT) and store at -80°C until use.
2. Glucan Synthase Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):
-
GTP (e.g., 20 µM)
-
UDP-[³H]glucose (as a substrate)
-
The test compound (this compound or other echinocandins) at various concentrations.
-
The prepared membrane fraction (enzyme source).
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution such as 10% trichloroacetic acid (TCA).
-
Glucan Precipitation and Measurement: The newly synthesized radiolabeled β-1,3-glucan is insoluble in TCA. Collect the precipitate by filtration through a glass fiber filter. Wash the filter to remove any unincorporated UDP-[³H]glucose.
-
Quantification: Measure the radioactivity of the filter using a scintillation counter. The amount of radioactivity is proportional to the activity of the glucan synthase.
3. IC50 Calculation:
-
Plot the percentage of glucan synthase inhibition against the logarithm of the test compound concentration.
-
The IC50 value is the concentration of the compound that results in a 50% reduction in enzyme activity, determined by non-linear regression analysis of the dose-response curve.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an antifungal compound using a glucan synthase inhibition assay.
Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis
Caption: Mechanism of action of this compound, inhibiting the β-1,3-D-glucan synthase enzyme complex in the fungal cell membrane.
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pneumocandin C0 and Caspofungin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antifungal efficacy of Pneumocandin C0 and its semi-synthetic derivative, Caspofungin. While both compounds target the fungal cell wall, this document compiles available experimental data to highlight their respective performance profiles.
Introduction
This compound is a naturally occurring lipopeptide and an isomer of Pneumocandin B0, both of which are produced during the fermentation of the fungus Glarea lozoyensis. Caspofungin, a member of the echinocandin class of antifungal drugs, is a semi-synthetic derivative of Pneumocandin B0. Both this compound and Caspofungin exert their antifungal effects by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This mechanism of action is highly specific to fungi, contributing to a favorable safety profile in mammalian hosts.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
Both this compound and Caspofungin share a common molecular target: the enzyme β-(1,3)-D-glucan synthase. This enzyme is essential for the formation of β-(1,3)-D-glucan polymers, which provide structural integrity to the fungal cell wall. By non-competitively inhibiting this enzyme, both compounds disrupt cell wall synthesis, leading to osmotic instability and ultimately, fungal cell death. This targeted action makes them effective against a range of fungal pathogens.
Caption: Mechanism of action for this compound and Caspofungin.
In Vitro Efficacy: A Quantitative Comparison
Direct head-to-head comparative studies detailing the in vitro efficacy of this compound against a broad range of fungal pathogens are limited in publicly available literature. However, data for each compound have been collated for comparison. Caspofungin has been extensively studied, and a wealth of Minimum Inhibitory Concentration (MIC) data is available. For this compound, the primary available metric is the half-maximal inhibitory concentration (IC50) for its enzymatic target.
Table 1: In Vitro Activity of this compound and Caspofungin
| Parameter | This compound | Caspofungin |
| Target | β-(1,3)-D-Glucan Synthase | β-(1,3)-D-Glucan Synthase |
| IC50 (β-(1,3)-D-Glucan Synthase Inhibition) | 0.07-0.5 µg/mL[1] | Data not widely reported in this format |
| MIC90 against Candida albicans | Data not available | 0.03 - 0.5 µg/mL |
| MIC90 against Candida glabrata | Data not available | 0.06 - 0.5 µg/mL |
| MIC90 against Candida parapsilosis | Data not available | 0.5 - 2 µg/mL |
| MIC90 against Candida krusei | Data not available | 0.25 - 1 µg/mL |
| MIC90 against Aspergillus fumigatus | Data not available | 0.125 - >8 µg/mL (MEC values often used) |
Note: MIC90 values for Caspofungin can vary depending on the testing methodology and geographical location of the isolates. MEC (Minimum Effective Concentration) is often used for Aspergillus species. The IC50 value for this compound reflects its potent inhibitory effect on the target enzyme.[1]
In Vivo Efficacy
Currently, there is a notable absence of published in vivo efficacy studies for this compound in animal models of fungal infections. In contrast, Caspofungin has undergone extensive in vivo evaluation, demonstrating significant efficacy in various animal models and clinical trials for the treatment of invasive candidiasis and aspergillosis.
Experimental Protocols
β-(1,3)-D-Glucan Synthase Inhibition Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the activity of the β-(1,3)-D-glucan synthase enzyme.
Methodology:
-
Enzyme Preparation: A crude enzyme preparation containing β-(1,3)-D-glucan synthase is obtained from fungal cell lysates (e.g., Candida albicans).
-
Reaction Mixture: The reaction mixture typically contains the enzyme preparation, a buffer system, the substrate UDP-[14C]glucose, and varying concentrations of the test compound (this compound or Caspofungin).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the synthesis of β-(1,3)-D-glucan.
-
Product Capture: The radiolabeled glucan polymer product is separated from the unreacted substrate, often by precipitation with ethanol (B145695) or filtration.
-
Quantification: The amount of radioactivity incorporated into the glucan product is measured using a scintillation counter.
-
IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for β-(1,3)-D-Glucan Synthase Inhibition Assay.
Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)
This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Drug Dilution: Serial twofold dilutions of the antifungal agent (e.g., Caspofungin) are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated at a specified temperature and duration (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth, as determined visually or spectrophotometrically.
Summary and Conclusion
Both this compound and Caspofungin target the same essential enzyme in the fungal cell wall, β-(1,3)-D-glucan synthase. The available data for this compound, specifically its low IC50 value for enzyme inhibition, suggests it is a potent antifungal compound at the molecular level.[1]
Caspofungin, as a clinically approved and extensively studied drug, has a well-documented record of broad-spectrum in vitro activity against key fungal pathogens and proven in vivo efficacy.
The primary gap in a direct comparison lies in the limited availability of comprehensive in vitro (MIC) and in vivo data for this compound. Further research is required to fully elucidate the antifungal spectrum and clinical potential of this compound and to enable a more direct and comprehensive comparison with Caspofungin. For drug development professionals, while this compound shows promise as a potent enzyme inhibitor, significant further investigation is necessary to establish its therapeutic potential.
References
Comparative Analysis of Pneumocandin C0 Cross-Reactivity with Antifungal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Pneumocandin C0 with antifungal antibodies. As a key precursor in the synthesis of the echinocandin antifungal drug Caspofungin, understanding the immunogenic profile of this compound is crucial for researchers in drug development and immunology. This document summarizes available data on related compounds, outlines experimental protocols to assess cross-reactivity, and provides a logical framework for further investigation.
This compound belongs to the echinocandin class of lipopeptide antifungals, which act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Due to its structural similarity to other echinocandins and its direct interaction with the β-(1,3)-D-glucan synthesis pathway, there is a potential for cross-reactivity with antibodies targeting fungal cell wall components or the antifungal molecules themselves.
Comparative Data on Echinocandin Cross-Reactivity
Direct experimental data on the cross-reactivity of this compound with specific antifungal antibodies is not extensively available in the current literature. However, studies on its derivative, Caspofungin, and other related molecules provide valuable insights into potential immunological interactions. The following table summarizes key findings from related compounds.
| Compound/Assay | Antibody Specificity | Result | Implication for this compound |
| Caspofungin | Rat monoclonal antibody (EB-A2) against β-(1,5)-galactofuranose (Aspergillus antigen ELISA) | Positive cross-reactivity observed. | High structural similarity suggests a potential for similar cross-reactivity. |
| Micafungin & Caspofungin | IgE (in a patient with immediate hypersensitivity) | Positive cross-reactivity, suggesting a shared epitope on the cyclic peptide nucleus. | The core peptide structure of this compound could be recognized by antibodies raised against other echinocandins. |
| Semisynthetic Pneumocandins (e.g., L-733560) | Rabbit polyclonal antibodies raised against L-733560 | Antibodies successfully used to develop an ELISA for quantifying pneumocandins. | Demonstrates that pneumocandin structures are immunogenic and can be targeted by specific antibodies. |
| Anti-β-1,3-glucan Antibodies (e.g., H5K1, polyclonal antisera) | Specific for β-1,3-glucan, a key fungal cell wall component. | These antibodies are used to detect fungal infections and study the effects of echinocandins.[2][3] | As an inhibitor of β-1,3-glucan synthase, this compound's presence might influence the binding of these antibodies to fungal cells, although direct binding to the drug is not documented. |
Experimental Protocols
To definitively assess the cross-reactivity of this compound, standardized immunological assays are required. The following provides a detailed methodology for a key experiment.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol is designed to determine if a given antifungal antibody exhibits binding affinity for this compound.
Materials:
-
This compound (highly purified)
-
Antifungal antibody of interest (e.g., monoclonal anti-β-1,3-glucan antibody, polyclonal anti-caspofungin antibody)
-
Alternative echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin) for comparison
-
96-well microtiter plates (high-binding)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or bovine serum albumin in PBS-T)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20, PBS-T)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-human IgG)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute this compound and control echinocandins to a concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigens to separate wells of the microtiter plate.
-
Include negative control wells with Coating Buffer only.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well to remove unbound antigen.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the primary antifungal antibody in Blocking Buffer.
-
Add 100 µL of the diluted antibody to the antigen-coated wells.
-
Include a blank control with only Blocking Buffer.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Repeat the washing step as described in step 2, with an additional two washes to ensure removal of unbound secondary antibody.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Reaction Stoppage:
-
Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the absorbance values against the concentration of the primary antibody for each antigen.
-
A significant increase in absorbance in the this compound-coated wells compared to the negative control indicates cross-reactivity.
-
The degree of cross-reactivity can be compared to that of other echinocandins by analyzing the respective binding curves.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate the proposed experimental workflow and the mechanism of action of this compound.
Caption: Proposed ELISA workflow to test for antibody cross-reactivity with this compound.
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. Use of beta-1,3-glucan-specific antibody to study the cyst wall of Pneumocystis carinii and effects of pneumocandin B0 analog L-733,560 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new humanized antibody is effective against pathogenic fungi in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Subtleties: A Comparative Guide to the Mass Fragmentation Patterns of Pneumocandin B0 and C0
For researchers, scientists, and drug development professionals, a precise understanding of the structural nuances of active pharmaceutical ingredients and their analogs is paramount. This guide provides an objective comparison of the mass fragmentation patterns of Pneumocandin B0, the precursor to the antifungal drug Caspofungin, and its closely related structural isomer, Pneumocandin C0. The distinct fragmentation pathways, elucidated through tandem mass spectrometry, offer a reliable method for their differentiation and quantification in complex matrices.
Pneumocandin B0 and C0 are cyclic lipohexapeptides that exhibit potent antifungal activity. Their core structures are highly similar, with the key distinction lying in the hydroxylation position of a single proline residue within the hexapeptide ring. Pneumocandin B0 incorporates a trans-3-hydroxy-L-proline, whereas this compound contains a trans-4-hydroxy-L-proline. This subtle isomeric difference leads to distinguishable mass fragmentation patterns, which are critical for analytical characterization and quality control during fermentation and drug manufacturing processes.
Comparative Analysis of Mass Fragmentation Data
The table below summarizes the key mass-to-charge ratios (m/z) of the precursor and characteristic product ions for Pneumocandin B0 and C0, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in negative ionization mode.
| Ion Type | Pneumocandin B0 (m/z) | This compound (m/z) | Notes |
| Deprotonated Precursor Ion [M-H]⁻ | 1063 | 1063 | The identical mass of the precursor ions highlights the isomeric nature of the two compounds. |
| Characteristic Product Ions | |||
| 300 | - | A specific fragment for Pneumocandin B0.[1] | |
| 439 | - | A specific fragment for Pneumocandin B0.[1] | |
| 469 | - | A specific fragment for Pneumocandin B0.[1] | |
| 724 | - | A specific fragment for Pneumocandin B0.[1] | |
| - | 356 | A nearly specific and highly characteristic fragment for this compound.[1] |
Experimental Protocols
The following is a representative experimental protocol for the analysis of Pneumocandin B0 and C0 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
Fermentation broth samples containing pneumocandins are typically extracted with an equal volume of an organic solvent such as ethyl acetate (B1210297) or methyl ethyl ketone. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18; 4.6 mm × 150 mm × 5 µm) is commonly used for separation.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example, a gradient of 10% to 100% B over 28 minutes can be employed.[2]
-
Flow Rate: A flow rate of 1 mL/min is a common setting.[2]
-
Injection Volume: 10 µL of the reconstituted sample is injected.[2]
3. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode is used to generate the deprotonated precursor ions [M-H]⁻.
-
Mass Analyzer: A triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer can be utilized.
-
Precursor Ion Selection: The deprotonated precursor ion for both Pneumocandin B0 and C0 is selected at m/z 1063.
-
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell. A collision energy of approximately 50 V is effective for generating the characteristic product ions.[1]
-
Product Ion Scanning: The mass spectrometer is set to scan for the specific product ions of Pneumocandin B0 (m/z 300, 439, 469, 724) and this compound (m/z 356).
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the comparative analysis of Pneumocandin B0 and C0.
Caption: Workflow for the LC-MS/MS analysis of Pneumocandins.
The distinct fragmentation patterns of Pneumocandin B0 and C0, driven by the positional isomerism of a single hydroxyl group, provide a robust and specific method for their differentiation. The experimental protocol and data presented in this guide offer a solid foundation for the analytical characterization of these important antifungal compounds, facilitating improved process monitoring and quality control in research and pharmaceutical development.
References
A Comparative Review of Pneumocandin C0 and Other Echinocandins in Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the echinocandin class of antifungal agents, with a specific focus on the relationship of Pneumocandin C0 to the clinically approved drugs Caspofungin, Micafungin (B1204384), and Anidulafungin (B1665494). While direct comparative performance data for this compound as a therapeutic agent is scarce, this review contextualizes its role as an isomer of the key Caspofungin precursor, Pneumocandin B0, and presents extensive experimental data comparing the three leading semi-synthetic echinocandins.
Introduction to Echinocandins
Echinocandins are a frontline class of antifungal drugs renowned for their potent activity against Candida and Aspergillus species.[1] They are large cyclic lipopeptides that act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2][3] The three leading echinocandins—Caspofungin, Micafungin, and Anidulafungin—are semi-synthetic derivatives of naturally occurring fungal fermentation products.[4]
-
Caspofungin is derived from Pneumocandin B0, which is produced by the fungus Glarea lozoyensis.[5][6]
-
Anidulafungin is a derivative of Echinocandin B, produced by Aspergillus nidulans.[4]
-
Micafungin is derived from FR901379, produced by Coleophoma empetri.[7]
This compound is a positional isomer of Pneumocandin B0, differing only in the location of a hydroxyl group on a proline residue (4-hydroxyproline in C0 versus 3-hydroxyproline (B1217163) in B0). During the fermentation process to produce Pneumocandin B0 for Caspofungin synthesis, this compound is co-produced as a closely related impurity.[8][9] Extensive research and development efforts have focused on optimizing fermentation and purification processes to maximize the yield of Pneumocandin B0 while minimizing the presence of C0.[8][9] Consequently, this compound has not been developed as a separate therapeutic agent, and the bulk of comparative literature focuses on the performance of the final, clinically approved semi-synthetic drugs.
Mechanism of Action
All echinocandins share a common mechanism of action: the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, encoded by the FKS genes.[1][2] This enzyme is crucial for the formation of β-(1,3)-D-glucan polymers, which provide structural integrity to the fungal cell wall. By disrupting this process, echinocandins compromise the cell wall, leading to osmotic instability and cell death (fungicidal activity) in yeasts like Candida, or severe growth defects (fungistatic activity) in molds like Aspergillus.[1] This mechanism is highly selective for fungi, as mammalian cells lack a cell wall and the target enzyme.[10]
Comparative In Vitro Activity
The in vitro activity of antifungals is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC ranges for Caspofungin, Micafungin, and Anidulafungin against key fungal pathogens.
| Fungal Species | Caspofungin MIC (µg/mL) | Micafungin MIC (µg/mL) | Anidulafungin MIC (µg/mL) |
| Candida albicans | 0.03 - 4.0[11][12] | 0.008 - 1.0[11][12] | 0.015 - 4.0[11][12] |
| Candida glabrata | 0.03 - 4.0[11][12] | 0.008 - 1.0[11][12] | 0.015 - 4.0[11][12] |
| Candida parapsilosis | 0.03 - 4.0[11][12] | 0.008 - 1.0[11][12] | 0.015 - 4.0[11][12] |
| Candida krusei | 0.12 - 0.5 | 0.03 - 0.25 | 0.06 - 0.5 |
| Aspergillus fumigatus | 0.06 - >8 | 0.015 - 0.125 | 0.008 - 0.03 |
Note: Echinocandins generally exhibit higher MICs against C. parapsilosis and C. guilliermondii.[13][14] There is often poor correlation between in vitro MIC values and clinical outcomes for echinocandins.[13][15] For molds like Aspergillus, the Minimum Effective Concentration (MEC), which measures morphological changes, is often considered a more relevant endpoint.[13]
Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27-A3)
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of each echinocandin in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform serial twofold dilutions of the stock solutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final drug concentrations ranging from (e.g.) 0.015 to 16 µg/mL.
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Include a drug-free well for growth control and an un-inoculated well for sterility control. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control well.
Comparative In Vivo Efficacy
Animal models, particularly murine models of disseminated candidiasis, are crucial for evaluating the in vivo efficacy of antifungal agents. Efficacy is typically measured by the reduction of fungal burden in target organs (e.g., kidneys).
| Drug | Fungal Species | Animal Model | Effective Dose Range (mg/kg/day) | Key Findings |
| Caspofungin | C. glabrata | Murine Systemic Candidiasis | ≥ 0.25[16][17] | Active at lower doses compared to the other echinocandins in this model.[16][17] |
| Micafungin | C. glabrata | Murine Systemic Candidiasis | ≥ 1.0[16][17] | More effective than caspofungin against some resistant strains at higher doses.[16][17] |
| Anidulafungin | C. glabrata | Murine Systemic Candidiasis | ≥ 5.0[16][17] | Required higher doses to achieve significant fungal burden reduction compared to caspofungin and micafungin.[16][17] |
| All | C. parapsilosis | Murine Systemic Candidiasis | Higher doses required | All three echinocandins required significantly higher doses for efficacy against C. parapsilosis compared to C. albicans or C. glabrata.[11] |
Note: Efficacy is closely linked to the drug exposure relative to the MIC (AUC/MIC ratio).[11] Caspofungin often requires a lower dose in mg/kg for efficacy, but when accounting for protein binding, the free-drug AUC/MIC targets are similar among the echinocandins.[11][12]
Experimental Protocol & Workflow: Murine Model of Systemic Candidiasis
References
- 1. Echinocandin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. researchgate.net [researchgate.net]
- 9. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology and metabolism of anidulafungin, caspofungin and micafungin in the treatment of invasive candidosis - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Comparative effects of micafungin, caspofungin, and anidulafungin against a difficult-to-treat fungal opportunistic pathogen, Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genomics of Fungal Strains with High vs. Low Pneumocandin C0 Production: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the genomic and metabolic landscapes of Glarea lozoyensis strains exhibiting differential production of Pneumocandin C0, a crucial analogue in the pneumocandin family of antifungal compounds. Understanding the genetic underpinnings of high-producing strains is paramount for the targeted engineering of industrial fermentations for enhanced yield and purity of specific pneumocandin derivatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of mycology, genetic engineering, and pharmaceutical production.
Executive Summary
This compound, a structural analogue of the industrially significant Pneumocandin B0, arises from the hydroxylation of a proline residue at the C-4 position. The key genetic determinant for the production of this compound is the gene gloF (also known as GLOXY2), which encodes a proline hydroxylase. Strains with high this compound production are hypothesized to possess variants of gloF with higher specificity or expression levels for 4-hydroxylation of proline, or altered regulatory mechanisms governing proline metabolism. Conversely, low or non-producing strains may have mutations in gloF that reduce or abolish its 4-hydroxylase activity or exhibit tighter regulation of this metabolic branch point. This guide synthesizes available data to present a comparative analysis of these strains, offering insights into the molecular mechanisms that can be exploited for rational strain improvement.
Comparative Analysis of High vs. Low this compound Producing Strains
While direct comparative genomic and transcriptomic data for naturally occurring high versus low this compound producing strains of G. lozoyensis is not extensively published, we can infer the likely differences based on functional characterization of the pneumocandin biosynthetic pathway. The following tables summarize the anticipated distinctions.
Genomic Comparison
| Feature | High this compound Producing Strains (Hypothesized) | Low/No this compound Producing Strains (Evidence-Based) |
| gloF Gene | Allelic variants with enhanced proline-4-hydroxylase activity. | Presence of wild-type gloF with balanced 3- and 4-hydroxylase activity, or mutations that diminish or abolish 4-hydroxylase function. Replacement of gloF with a gene encoding a proline hydroxylase with only 3-hydroxylase activity (e.g., ap-htyE) results in the abolishment of this compound production[1]. |
| Promoter Region of gloF | Mutations leading to increased constitutive or induced expression of gloF. | Standard promoter region with balanced expression. |
| Regulatory Genes | Potential mutations in transcription factors or other regulatory elements that lead to the upregulation of the proline-4-hydroxylation pathway. | Wild-type regulatory gene network. |
| Proline Metabolism Genes | Genomic alterations that lead to an increased intracellular pool of L-proline, the substrate for GloF. | Standard genetic makeup for proline biosynthesis and catabolism. |
Transcriptomic Comparison
| Feature | High this compound Producing Strains (Hypothesized) | Low/No this compound Producing Strains (Observed/Hypothesized) |
| gloF Expression | Higher transcript levels of gloF during the production phase. | Lower or basal transcript levels of gloF. |
| Pneumocandin Biosynthesis Gene Cluster | General upregulation of the entire gene cluster may contribute to higher overall pneumocandin production, including C0. | Expression levels are dependent on culture conditions and may not specifically favor C0 production. |
| Proline Biosynthesis Genes | Upregulation of genes involved in the synthesis of L-proline. | Basal expression levels of proline biosynthesis genes. |
| Stress Response Genes | Differential expression of genes related to oxidative or other cellular stresses, which may influence secondary metabolite production. | Standard stress response gene expression. |
Experimental Protocols
CRISPR/Cas9-Mediated Gene Replacement of gloF in G. lozoyensis
This protocol is adapted from studies demonstrating the successful use of CRISPR/Cas9 for gene editing in G. lozoyensis[1][2][3].
Objective: To replace the endogenous gloF gene with a heterologous proline hydroxylase gene (e.g., ap-htyE) to abolish this compound production.
Materials:
-
G. lozoyensis strain
-
Agrobacterium tumefaciens strain (e.g., AGL-1)
-
CRISPR/Cas9 vector containing Cas9 expression cassette, sgRNA targeting gloF, and a selection marker (e.g., hygromycin resistance).
-
Donor DNA template containing the replacement gene flanked by homologous arms corresponding to the regions upstream and downstream of gloF.
-
Protoplast preparation reagents (e.g., lysing enzymes).
-
Transformation and selection media.
Procedure:
-
sgRNA Design: Design and clone a specific single-guide RNA (sgRNA) targeting the gloF gene into the CRISPR/Cas9 vector.
-
Donor DNA Construction: Amplify the upstream and downstream homologous arms from G. lozoyensis genomic DNA. Clone these fragments flanking the replacement gene in a suitable vector to create the donor DNA template.
-
Transformation of G. lozoyensis :
-
Prepare protoplasts from young mycelia of G. lozoyensis.
-
Transform the protoplasts with the CRISPR/Cas9 vector and the donor DNA template using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Alternatively, utilize Agrobacterium tumefaciens-mediated transformation (ATMT) by introducing the CRISPR/Cas9 and donor DNA constructs into A. tumefaciens and co-cultivating with G. lozoyensis.
-
-
Selection and Screening:
-
Plate the transformed protoplasts or co-cultivation mixture on a selection medium containing the appropriate antibiotic.
-
Isolate individual transformants and verify the gene replacement event by PCR using primers flanking the target region and sequencing.
-
-
Phenotypic Analysis: Cultivate the confirmed mutant strains in production medium and analyze the pneumocandin profile by HPLC to confirm the abolishment of this compound production.
HPLC Analysis of this compound
This protocol is based on established methods for the separation of pneumocandin isomers[4][5][6][7].
Objective: To separate and quantify Pneumocandin B0 and C0 in fermentation broths.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal separation of the isomers (e.g., Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm)[4].
-
Mobile Phase: A mixture of an aqueous buffer and a high percentage of organic solvent. A typical mobile phase consists of 15% (v/v) 0.1% (w/w) ammonium (B1175870) acetate (B1210297) at pH 4.5 and 85% (v/v) acetonitrile[4].
-
Flow Rate: 1 ml/min[4].
-
Column Temperature: 25 °C[4].
-
Detection: UV absorbance at an appropriate wavelength or mass spectrometry for more specific detection and quantification.
Sample Preparation:
-
Extract the pneumocandins from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks corresponding to Pneumocandin B0 and C0 by comparing their retention times with those of pure standards.
-
Quantify the concentration of each compound by integrating the peak area and comparing it to a standard curve.
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthesis of this compound and B0 from L-proline via the action of the proline hydroxylase GloF.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative genomic, transcriptomic, and metabolomic analysis of fungal strains.
CRISPR/Cas9 Gene Editing Workflow
Caption: A streamlined workflow for CRISPR/Cas9-mediated gene editing in Glarea lozoyensis.
References
- 1. CRISPR/Cas9-Based Genome Editing in the Filamentous Fungus Glarea lozoyensis and Its Application in Manipulating gloF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the pneumocandin biosynthetic gene cluster based on efficient CRISPR/Cas9 gene editing strategy in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 5. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 6. joac.info [joac.info]
- 7. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Pneumocandin C0
Researchers and drug development professionals handling Pneumocandin C0 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a member of the echinocandin class of antifungal agents, this compound and its related materials require management as hazardous waste. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with safety and regulatory best practices.
Hazard Profile and Safety Precautions
Key hazards associated with Pneumocandin B0, and by extension this compound, include:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
-
Suspected of damaging fertility or the unborn child.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes a lab coat, safety glasses, and nitrile gloves. For procedures that may generate aerosols, a face shield and respiratory protection are necessary.
Waste Stream Management
All materials contaminated with this compound must be treated as hazardous chemical waste.[3] Proper segregation of waste at the point of generation is crucial for safe handling and disposal.[3]
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L HDPE Carboy, labeled "Hazardous Waste". | Collect in a designated, sealed carboy within secondary containment. Do not mix with solvent waste. Request Environmental Health and Safety (EHS) pickup when 90% full.[3] |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-resistant bottle, labeled "Hazardous Waste". | Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required by institutional policy. Request EHS pickup when full.[3] |
| Solid Waste | Contaminated consumables: gloves, pipette tips, bench paper, vials. | Lined, rigid, puncture-proof container with lid, labeled "Hazardous Waste". | Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when full.[3] |
| Sharps Waste | Contaminated needles, syringes, and other sharps. | Puncture-proof sharps container, labeled "HAZARDOUS DRUG WASTE ONLY". | Dispose of used syringes and other sharps into the designated container.[4][5] |
Decontamination and Spill Management Protocol
In the event of a spill, immediate action is required to contain and decontaminate the area.
Materials:
-
Appropriate PPE (lab coat, safety glasses, double nitrile gloves, face shield).
-
EPA-approved disinfectant effective against fungi (e.g., 10% freshly prepared sodium hypochlorite (B82951) solution).[3]
-
Absorbent paper towels.[3]
-
Hazardous waste collection container for solid waste.[3]
Procedure:
-
Preparation: Don appropriate PPE. Ensure the work area is well-ventilated.
-
Containment: Isolate the spill area.
-
Initial Cleaning: Remove any visible material with absorbent paper towels and dispose of them in the hazardous solid waste container.[3]
-
Disinfection: Liberally apply a 10% bleach solution to the surface, ensuring complete coverage. Allow for the appropriate contact time as specified by your institution's safety protocols.
-
Final Wipe: Wipe the surface dry with clean paper towels and dispose of them in the hazardous solid waste container.[3]
-
PPE Disposal: Remove and discard contaminated gloves and other PPE into the hazardous solid waste stream.[3]
-
Hygiene: Wash hands thoroughly with soap and water.
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams.
Regulatory Compliance
Disposal of all hazardous drug waste must comply with all applicable federal, state, and local regulations.[6] The Environmental Protection Agency (EPA) regulates hazardous waste pharmaceutical disposal through the Resource Conservation and Recovery Act (RCRA).[6] It is imperative that all laboratory personnel receive training on waste segregation, handling, and disposal to ensure compliance.[7] For specific guidance, always consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. Pneumocandin B(0) | C50H80N8O17 | CID 16119739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. ph.health.mil [ph.health.mil]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. medicalwastepros.com [medicalwastepros.com]
Essential Safety and Logistical Guidance for Handling Pneumocandin C0
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Pneumocandin C0, a potent antifungal agent. Given the limited specific data available for this compound, this guidance is based on information for the closely related compound Pneumocandin B0 and general best practices for handling potent pharmaceutical compounds. A thorough risk assessment should be conducted before beginning any work with this compound.
Immediate Safety and Handling
This compound is presumed to be a hazardous substance and should be handled with care to avoid exposure. The primary hazards associated with the analogous compound, Pneumocandin B0, include skin and eye irritation/damage, potential for allergic skin reactions, and respiratory irritation. Inhalation, ingestion, and skin contact should be avoided.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for laboratory activities involving this compound.
| Activity | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves. | Safety goggles and a face shield. | A fit-tested N95 or higher-level respirator. | Disposable, solid-front gown with tight-fitting cuffs. |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves. | Chemical splash goggles and a face shield. | To be conducted within a certified chemical fume hood. A respirator may be required based on the risk assessment. | Chemical-resistant disposable gown or lab coat. |
| In Vitro/In Vivo Administration | Nitrile gloves. | Safety glasses with side shields. | Not generally required if performed in a biological safety cabinet or a well-ventilated area. | Standard lab coat. |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles and a face shield. | A fit-tested N95 or higher-level respirator may be necessary depending on the decontamination procedure. | Chemical-resistant apron over a lab coat. |
Note: As of December 2025, specific glove breakthrough time data for this compound is not publicly available. It is recommended to use chemotherapy-rated nitrile gloves and to change them immediately upon any suspected contact with the compound.
Operational Plan: Preparation of a this compound Solution for In Vitro Experiments
This protocol outlines the procedure for accurately weighing this compound powder and preparing a stock solution. This entire procedure must be performed within a certified chemical fume hood.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance (located within the fume hood or a containment enclosure)
-
Weighing paper or boat
-
Spatula
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure
-
Preparation:
-
Don all required PPE as specified for "Handling Solid Compound."
-
Decontaminate the work surface of the chemical fume hood with 70% ethanol (B145695).
-
Place all necessary materials inside the fume hood.
-
-
Weighing this compound:
-
Place a new piece of weighing paper or a weigh boat on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight of the compound.
-
Carefully fold the weighing paper or handle the weigh boat to transfer the powder into a sterile conical centrifuge tube.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the conical tube containing the this compound powder to achieve the desired stock solution concentration.
-
Securely cap the centrifuge tube.
-
Gently vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C as recommended for Pneumocandin B0 for long-term stability.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weighing paper, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination
-
Work Surfaces: At the end of each procedure and in case of a spill, decontaminate all work surfaces with a suitable disinfectant. While specific data for this compound is unavailable, a broad-spectrum disinfectant effective against fungi, such as a phenolic disinfectant or a fresh 10% bleach solution followed by a 70% ethanol wipe-down (to remove bleach residue), is a prudent choice. The contact time for the disinfectant should be in accordance with the manufacturer's instructions.
-
Equipment: Non-disposable equipment should be thoroughly decontaminated. This may involve soaking in a compatible disinfectant or washing with a laboratory detergent followed by thorough rinsing.
Final Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this compound waste down the drain or in the regular trash.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
